molecular formula C37H61N9O4 B3169272 Palmitoyl Tripeptide-8 CAS No. 936544-53-5

Palmitoyl Tripeptide-8

Cat. No.: B3169272
CAS No.: 936544-53-5
M. Wt: 695.9 g/mol
InChI Key: WBHUVOTYPRYBNG-QAXCHELISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyl Tripeptide-8 is a useful research compound. Its molecular formula is C37H61N9O4 and its molecular weight is 695.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H61N9O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-33(47)44-32(25-29-26-41-27-43-29)36(50)46-31(24-28-19-15-14-16-20-28)35(49)45-30(34(38)48)21-18-23-42-37(39)40/h14-16,19-20,26-27,30-32H,2-13,17-18,21-25H2,1H3,(H2,38,48)(H,41,43)(H,44,47)(H,45,49)(H,46,50)(H4,39,40,42)/t30-,31+,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHUVOTYPRYBNG-QAXCHELISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H61N9O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936544-53-5
Record name Palmitoyl tripeptide-8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936544535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALMITOYL TRIPEPTIDE-8
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55HZC7YQA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Palmitoyl Tripeptide-8: A Deep Dive into its Mechanism of Action in Skin Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Tripeptide-8 (B12368591) is a synthetic lipopeptide that has garnered significant attention in the field of dermatology and cosmetic science for its potent anti-inflammatory and soothing properties. This technical guide provides a comprehensive overview of the core mechanisms through which Palmitoyl Tripeptide-8 modulates skin inflammation. It delves into its biomimetic origins, its interaction with key cellular receptors, and its subsequent influence on inflammatory signaling cascades. This document summarizes quantitative data from various studies, outlines detailed experimental protocols, and provides visual representations of the molecular pathways and experimental workflows involved.

Introduction

Skin inflammation is a complex biological response to a variety of external and internal stimuli, including UV radiation, chemical irritants, and immune reactions. A key aspect of skin sensitivity and inflammatory conditions is the interplay between the nervous and immune systems, often referred to as neurogenic inflammation.[1] this compound, a biomimetic peptide derived from pro-opiomelanocortin (POMC), has emerged as a promising agent in mitigating these inflammatory processes.[1][2] Comprised of the amino acids arginine, histidine, and phenylalanine attached to palmitic acid, this lipopeptide is designed for enhanced skin penetration and bioavailability.[2][3] Its mechanism of action is multifaceted, primarily involving the modulation of the melanocortin 1 receptor (MC1-R) and the inhibition of substance P-induced inflammatory cascades.[2][4]

Core Mechanisms of Action

Interaction with Melanocortin 1 Receptor (MC1-R)

This compound acts as a biomimetic of α-melanocyte-stimulating hormone (α-MSH), a natural anti-inflammatory neuropeptide derived from POMC.[2][4] It competitively binds to the MC1-R on various skin cells, including keratinocytes.[2] This binding initiates a signaling cascade that downregulates the production of pro-inflammatory cytokines.

dot

MC1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Palmitoyl_Tripeptide_8 This compound MC1R MC1-R Palmitoyl_Tripeptide_8->MC1R Binds alpha_MSH α-MSH alpha_MSH->MC1R Binds (Natural Ligand) AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NF_kB_Inhibition Inhibition of NF-κB Activation CREB->NF_kB_Inhibition Leads to Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (IL-8, TNF-α) NF_kB_Inhibition->Cytokine_Reduction

Figure 1: this compound Signaling via MC1-R.

Attenuation of Neurogenic Inflammation: Inhibition of Substance P Pathway

Neurogenic inflammation is driven by the release of neuropeptides from sensory nerve endings, with Substance P (SP) being a primary mediator.[4] SP binds to its receptor, neurokinin-1 receptor (NK-1R), on keratinocytes and fibroblasts, triggering a cascade of inflammatory events.[5] this compound effectively counteracts these effects.[2][4]

dot

Substance_P_Pathway cluster_stimulus Inflammatory Stimulus cluster_nerve Sensory Nerve Ending cluster_cell Keratinocyte / Fibroblast Stimulus UV, Irritants, Stress Nerve Sensory Nerve Stimulus->Nerve SP_Release Substance P Release Nerve->SP_Release Triggers NK1R NK-1R SP_Release->NK1R Binds to PLC Phospholipase C NK1R->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate MAPK MAPK Pathway (ERK1/2, p38) Ca_PKC->MAPK Activate NF_kB NF-κB Activation MAPK->NF_kB Activate Cytokine_Production Pro-inflammatory Cytokine Production (IL-1, IL-8, TNF-α) NF_kB->Cytokine_Production Induces Palmitoyl_Tripeptide_8 This compound Inhibition Inhibits Inhibition->SP_Release Inhibition->NK1R

Figure 2: Inhibition of the Substance P Inflammatory Pathway.

Quantitative Data on Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro, ex vivo, and in vivo studies.

Parameter Experimental Model Stimulus This compound Concentration Observed Effect Reference
IL-8 Production Human KeratinocytesUVB Irradiation10⁻⁷ M-32%[4]
IL-8 Production Human FibroblastsIL-110⁻⁷ M-64%[4]
Vasodilation (Size) Human Skin ExplantsSubstance PNot Specified-51%[4]
Edema Human Skin ExplantsSubstance PNot Specified-60%[4]
Skin Temperature Increase Human Volunteers0.5% SDSNot Specified-78%[4]

Experimental Protocols

In Vitro Inhibition of IL-8 Production in UVB-Irradiated Keratinocytes

dot

Keratinocyte_Protocol Start Start: Culture Human Keratinocytes Pre_incubation Pre-incubate with this compound (e.g., 10⁻⁷ M) or control Start->Pre_incubation UVB_Irradiation Expose to UVB Radiation Pre_incubation->UVB_Irradiation Incubation Incubate for a defined period (e.g., 24 hours) UVB_Irradiation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection ELISA Measure IL-8 concentration using ELISA Supernatant_Collection->ELISA Data_Analysis Analyze and compare IL-8 levels between treated and control groups ELISA->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for In Vitro IL-8 Production Assay.

Methodology:

  • Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in appropriate media until they reach a desired confluency.

  • Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified duration.

  • UVB Irradiation: The culture medium is removed, and the cells are exposed to a controlled dose of UVB radiation.

  • Post-Irradiation Incubation: Fresh medium (containing the respective treatments) is added, and the cells are incubated for a period (e.g., 24 hours) to allow for cytokine production.

  • Quantification: The cell culture supernatant is collected, and the concentration of IL-8 is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Ex Vivo Model of Neurogenic Inflammation

dot

ExVivo_Protocol Start Start: Obtain Human Skin Explants Treatment_Application Topically apply this compound or placebo to the skin explants Start->Treatment_Application SP_Induction Induce inflammation by adding Substance P to the culture medium Treatment_Application->SP_Induction Incubation Incubate for a defined period SP_Induction->Incubation Histological_Analysis Fix, section, and stain the skin explants (e.g., with H&E) Incubation->Histological_Analysis Quantification Quantify vasodilation (vessel diameter) and edema (interstitial space) via microscopy Histological_Analysis->Quantification End End Quantification->End

Figure 4: Workflow for Ex Vivo Neurogenic Inflammation Model.

Methodology:

  • Tissue Preparation: Full-thickness human skin explants are obtained and maintained in a culture medium.

  • Treatment: A formulation containing this compound or a placebo is topically applied to the epidermal surface of the skin explants.

  • Inflammation Induction: Substance P is added to the culture medium to induce neurogenic inflammation.

  • Incubation: The explants are incubated for a specific duration to allow for the inflammatory response to develop.

  • Analysis: The skin explants are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). Vasodilation is quantified by measuring the diameter of blood vessels in the dermis, and edema is assessed by observing the separation of collagen bundles.

In Vivo Clinical Assessment of Soothing Effect

dot

InVivo_Protocol Start Start: Recruit Human Volunteers Baseline_Measurement Measure baseline skin parameters (e.g., temperature via thermovision) Start->Baseline_Measurement Irritant_Application Apply a chemical irritant (e.g., 0.5% SDS) to a defined skin area Baseline_Measurement->Irritant_Application Treatment_Application Apply a formulation with this compound or a placebo to the irritated area Irritant_Application->Treatment_Application Post_Treatment_Measurement Measure skin parameters at specified time points post-treatment Treatment_Application->Post_Treatment_Measurement Data_Analysis Analyze the change in skin parameters (e.g., reduction in temperature increase) Post_Treatment_Measurement->Data_Analysis End End Data_Analysis->End

Figure 5: Workflow for In Vivo Soothing Effect Assessment.

Methodology:

  • Volunteer Recruitment: A cohort of human volunteers is recruited for the study.

  • Baseline Measurements: Baseline skin parameters, such as skin surface temperature, are measured using non-invasive techniques like thermovision.

  • Irritation Induction: A standardized chemical irritant, such as a 0.5% sodium dodecyl sulfate (B86663) (SDS) solution, is applied to a defined area of the skin to induce a localized inflammatory response.

  • Treatment: A formulation containing this compound or a placebo is applied to the irritated area.

  • Follow-up Measurements: Skin parameters are measured at various time points after treatment to assess the soothing and anti-inflammatory effects.

  • Data Analysis: The data is analyzed to determine the statistical significance of the reduction in inflammatory markers (e.g., temperature) in the treated group compared to the placebo group.

Conclusion

This compound demonstrates a robust and multi-pronged mechanism of action in mitigating skin inflammation. By acting as an antagonist to the pro-inflammatory cascades initiated by both external stimuli (via MC1-R modulation) and internal neurogenic signals (via inhibition of the Substance P pathway), it effectively reduces the cardinal signs of inflammation such as redness and swelling.[2][4] The quantitative data from in vitro, ex vivo, and in vivo studies provide compelling evidence for its efficacy.[4] For researchers and drug development professionals, this compound represents a well-defined and potent active ingredient for the development of advanced skincare formulations aimed at managing sensitive and inflamed skin conditions. Further research could focus on elucidating the precise downstream signaling effectors of its MC1-R interaction in keratinocytes and further exploring its potential in various inflammatory dermatoses.

References

The α-MSH Biomimetic Activity of Palmitoyl Tripeptide-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-8 (B12368591) is a synthetic lipopeptide that exhibits biomimetic properties of the endogenous anti-inflammatory peptide, α-melanocyte-stimulating hormone (α-MSH). By interacting with the melanocortin 1 receptor (MC1-R), Palmitoyl Tripeptide-8 modulates inflammatory responses, particularly in the skin. This technical guide provides an in-depth analysis of the a-MSH biomimetic activity of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, immunology, and drug development.

Introduction

Chronic inflammation is a key pathological feature of numerous skin conditions, including atopic dermatitis, rosacea, and psoriasis. The neuro-immuno-cutaneous system plays a crucial role in orchestrating inflammatory responses in the skin. A key endogenous regulator of skin inflammation is α-melanocyte-stimulating hormone (α-MSH), a peptide derived from pro-opiomelanocortin (POMC)[1][2]. α-MSH exerts its anti-inflammatory effects primarily through its interaction with the melanocortin 1 receptor (MC1-R), a G-protein coupled receptor (GPCR) expressed on various skin cells, including keratinocytes, melanocytes, and fibroblasts.

This compound is a synthetic peptide comprised of arginine, histidine, and phenylalanine, conjugated to palmitic acid[3]. The addition of the palmitoyl group enhances its lipophilicity and skin penetration. This lipopeptide is designed to mimic the anti-inflammatory properties of α-MSH by targeting the MC1-R.

Mechanism of Action: a-MSH Biomimicry

This compound functions as a biomimetic of α-MSH, interacting with the MC1-R to modulate downstream signaling pathways involved in inflammation. The prevailing mechanism suggests that this compound acts as a competitive inhibitor or a biased agonist at the MC1-R, effectively reducing the pro-inflammatory signaling cascades triggered by various stimuli[1].

Interaction with the Melanocortin 1 Receptor (MC1-R)

The primary molecular target of this compound is the MC1-R. While some sources describe it as a competitive inhibitor that blocks the binding of α-MSH, others allude to it having agonistic activity, similar to α-MSH, but with a more pronounced anti-inflammatory effect and reduced melanogenic activity[1][2]. This suggests it may act as a biased agonist, selectively activating anti-inflammatory pathways downstream of the receptor.

Modulation of Pro-inflammatory Cytokine Production

A key consequence of this compound's interaction with MC1-R is the downregulation of pro-inflammatory cytokine production. It has been demonstrated to significantly inhibit the release of interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli such as ultraviolet (UV) radiation and interleukin-1 (IL-1)[1][4].

Attenuation of Neurogenic Inflammation

This compound has also been shown to counteract the effects of substance P, a neuropeptide involved in neurogenic inflammation. Substance P can induce vasodilation and increase vascular permeability, leading to erythema (redness) and edema (swelling)[4]. By mitigating the effects of substance P, this compound helps to soothe irritated skin and reduce the visible signs of neurogenic inflammation.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

Cell TypeInflammatory StimulusThis compound ConcentrationCytokinePercent InhibitionReference
Human Keratinocytes (NCTC 2544)UVB Radiation (230 mJ/cm²)10⁻⁷ MIL-8-32%[4]
Human FibroblastsInterleukin-1 (IL-1)10⁻⁷ MIL-8-64%[4]

Table 2: Effects on Neurogenic Inflammation

Experimental ModelInflammatory StimulusThis compound TreatmentParameter MeasuredPercent InhibitionReference
Human Skin ExplantsSubstance PTopical ApplicationVasodilation (vessel size)-51%[4]
Human Skin ExplantsSubstance PTopical ApplicationEdema-60%[4]

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of specific intracellular signaling pathways downstream of the MC1-R.

MC1-R Signaling Cascade

MC1-R is a Gs-protein coupled receptor. Upon binding of an agonist like α-MSH, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). While this pathway is primarily associated with melanogenesis, its modulation by this compound appears to favor anti-inflammatory outcomes.

MC1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene aMSH α-MSH aMSH->MC1R Agonist PT8 Palmitoyl Tripeptide-8 PT8->MC1R Modulator

MC1-R Signaling Pathway
Inhibition of Pro-inflammatory Pathways

The binding of this compound to MC1-R leads to the downstream inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. While direct evidence for this compound's effect on NF-κB is still emerging, the inhibition of TNF-α and IL-8, both of which are regulated by NF-κB, strongly suggests its involvement.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Keratinocyte / Fibroblast UV UV Radiation NFkB NF-κB Pathway UV->NFkB IL1 IL-1 IL1->NFkB Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) NFkB->Cytokines Induces PT8 Palmitoyl Tripeptide-8 MC1R MC1R PT8->MC1R MC1R->NFkB Inhibits

Inhibition of Pro-inflammatory Pathways

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's a-MSH biomimetic activity.

In Vitro IL-8 Inhibition Assay in UVB-Irradiated Keratinocytes
  • Cell Line: Human keratinocytes (e.g., NCTC 2544).

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.

  • Experimental Procedure:

    • Seed keratinocytes in 24-well plates and grow to confluence.

    • Wash cells with phosphate-buffered saline (PBS).

    • Irradiate cells with UVB (230 mJ/cm²).

    • Immediately after irradiation, add fresh culture medium containing this compound at various concentrations (e.g., 10⁻⁹ M to 10⁻⁷ M) or a positive control (e.g., α-MSH at 10⁻¹¹ M).

    • Incubate for 24 hours at 37°C.

    • Collect the cell culture supernatants.

    • Quantify the concentration of IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-8 production for each concentration of this compound compared to the UVB-irradiated control without treatment.

In Vitro IL-8 Inhibition Assay in IL-1-Stimulated Fibroblasts
  • Cell Line: Human dermal fibroblasts.

  • Culture Conditions: Similar to keratinocytes.

  • Experimental Procedure:

    • Seed fibroblasts in 24-well plates and grow to confluence.

    • Replace the culture medium with fresh medium containing a pro-inflammatory stimulus, such as IL-1α or IL-1β (e.g., 10 ng/mL).

    • Concurrently, add this compound at various concentrations.

    • Incubate for 24 hours at 37°C.

    • Collect the cell culture supernatants.

    • Quantify the concentration of IL-8 using an ELISA kit.

  • Data Analysis: Determine the dose-dependent inhibition of IL-8 production by this compound.

Ex Vivo Substance P-Induced Vasodilation and Edema Assay
  • Tissue Model: Human skin explants obtained from cosmetic surgery.

  • Experimental Procedure:

    • Place skin explants in a culture medium.

    • Topically apply a solution of Substance P (e.g., 10⁻⁵ M) to induce an inflammatory response.

    • In parallel, treat a set of explants with Substance P and this compound.

    • Incubate for a defined period (e.g., 24 hours).

    • Fix the skin explants in formalin and embed in paraffin.

    • Prepare histological sections and stain with Hematoxylin and Eosin (H&E).

  • Data Analysis:

    • Vasodilation: Quantify the number and size of dilated blood vessels in the upper dermis using image analysis software.

    • Edema: Assess the extent of edema by measuring the spaces between collagen bundles in the dermis.

Conclusion

This compound demonstrates significant a-MSH biomimetic activity, primarily through its interaction with the MC1-R. This interaction leads to the potent inhibition of pro-inflammatory cytokine production and the attenuation of neurogenic inflammation. The available quantitative data and mechanistic insights support its role as a valuable agent for managing inflammatory skin conditions. Further research to elucidate the precise binding kinetics (Ki) to MC1-R and to explore its effects on a broader range of inflammatory mediators will provide a more complete understanding of its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel anti-inflammatory peptides.

References

In-Vitro Anti-inflammatory Effects of Palmitoyl Tripeptide-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Palmitoyl Tripeptide-8 (B12368591) is a synthetic, fatty acid-modified tripeptide composed of arginine, histidine, and phenylalanine.[1] As a biomimetic lipopeptide derived from proopiomelanocortin (POMC), it is engineered to modulate the skin's response to inflammatory triggers.[2][3] This technical guide provides an in-depth analysis of the in-vitro anti-inflammatory properties of Palmitoyl Tripeptide-8, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The primary mechanism involves competitive antagonism at the melanocortin 1 receptor (MC1-R), which leads to a downstream reduction in the production of key pro-inflammatory cytokines.[3][4] Data from studies on keratinocytes, fibroblasts, and skin explants demonstrate its significant potential in mitigating inflammation induced by various stimuli, including UV radiation, inflammatory mediators, and neuropeptides. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of dermatology, cosmetology, and inflammatory pathway modulation.

Core Mechanism of Action: MC1-R Modulation

This compound exerts its primary anti-inflammatory effects by interacting with the melanocortin 1 receptor (MC1-R), a key modulator of cutaneous immune and inflammatory reactions.[3][4] It functions as a competitive inhibitor to the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), another derivative of POMC.[3][4] While α-MSH binding to MC1-R can upregulate inflammatory cytokines, this compound binds to the receptor with a comparable affinity but without significant melanogenic activity, leading to a downregulation of the inflammatory cascade.[3][4] This action is crucial for preventing the initiation and amplification of inflammatory signals in skin cells.

The binding of this compound to MC1-R is believed to modulate the Nuclear Factor κ-β (NF-κB) signaling pathway.[2] By inhibiting this pathway, the peptide effectively reduces the transcription and subsequent release of a host of pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[4][5]

cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus MC1R Melanocortin 1 Receptor (MC1-R) NFkB NF-κB Pathway MC1R->NFkB Downregulates Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) NFkB->Cytokines Induces Transcription Peptide This compound Peptide->MC1R Binds & Inhibits aMSH α-MSH aMSH->MC1R Binds & Activates cluster_0 Cellular & Vascular Response SP Substance P (SP) Release Vaso Vasodilation & Increased Permeability SP->Vaso Cytokine Pro-inflammatory Cytokine Release SP->Cytokine Peptide This compound Peptide->Vaso Inhibits Peptide->Cytokine Inhibits Edema Edema & Erythema Vaso->Edema Cytokine->Edema cluster_0 Analysis Start Seed Keratinocytes in 96-well plate PreIncubate Pre-incubate with This compound Start->PreIncubate Stimulate Induce Inflammation (e.g., UVB Exposure) PreIncubate->Stimulate Incubate Incubate for 24h Stimulate->Incubate ELISA Collect Supernatant & Perform IL-8 ELISA Incubate->ELISA Viability Add CCK-8 Reagent & Measure Absorbance Incubate->Viability End Data Analysis ELISA->End Viability->End

References

Palmitoyl Tripeptide-8: A Deep Dive into its Modulation of Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Palmitoyl Tripeptide-8, a synthetic lipopeptide, has emerged as a significant modulator of inflammatory responses, particularly in the context of skin health. This technical guide provides a comprehensive overview of the mechanisms by which this compound regulates cytokine release, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Targeting the Nexus of Inflammation

This compound exerts its primary anti-inflammatory effects through two principal pathways: the Melanocortin 1 Receptor (MC1-R) signaling cascade and the inhibition of neurogenic inflammation mediated by Substance P.

Modulation of the Melanocortin 1 Receptor (MC1-R) Pathway

This compound acts as a competitive antagonist of the Melanocortin 1 Receptor (MC1-R), a key receptor involved in skin pigmentation and inflammation.[1] By binding to MC1-R, it blocks the binding of its natural ligand, α-melanocyte-stimulating hormone (α-MSH).[1] While α-MSH can have both pro- and anti-inflammatory effects, in certain inflammatory contexts, its binding to MC1-R can lead to the upregulation of pro-inflammatory cytokines.[1] this compound's antagonism of this interaction leads to a downstream reduction in the production of key inflammatory mediators.

The signaling cascade initiated by this compound's binding to MC1-R involves the modulation of the cyclic AMP (cAMP) and Nuclear Factor-kappa B (NF-κB) pathways. Activation of MC1-R by agonists typically leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA). PKA, in turn, can inhibit the NF-κB pathway, a central regulator of inflammatory gene expression.[2][3] Specifically, PKA has been shown to inhibit the transactivation domain of the p65 subunit of NF-κB, thereby preventing the transcription of genes encoding for pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][4]

MC1R_Pathway cluster_membrane Cell Membrane MC1R MC1R AC Adenylate Cyclase MC1R->AC aMSH α-MSH aMSH->MC1R Binds & Activates PT8 Palmitoyl Tripeptide-8 PT8->MC1R Binds & Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NFkB NF-κB (p50/p65) PKA->NFkB Inhibits p65 Transactivation IkB IκB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release DNA DNA (Promoter Region) NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokine Genes (IL-1, IL-6, IL-8, TNF-α) DNA->Cytokines Promotes Transcription

Caption: this compound's antagonistic action on the MC1-R pathway.

Counteracting Neurogenic Inflammation via Substance P Inhibition

Neurogenic inflammation is a key driver of skin sensitivity and is initiated by the release of neuropeptides, such as Substance P, from sensory nerve endings.[5] Substance P binds to its receptor, Neurokinin-1 Receptor (NK1R), on various skin cells, including keratinocytes and fibroblasts, triggering a signaling cascade that results in the release of pro-inflammatory cytokines and vasodilation.[4][6][7] This leads to the characteristic symptoms of inflammation, such as redness and swelling.[1]

This compound has been shown to mitigate the inflammatory effects induced by Substance P.[1] By interfering with the Substance P/NK1R signaling pathway, this compound helps to reduce the release of downstream inflammatory mediators, thereby calming the skin and reducing the visible signs of irritation.[1] The precise mechanism of this interference is still under investigation but is thought to involve modulation of the downstream signaling cascade that leads to NF-κB activation.[4][7]

SubstanceP_Pathway cluster_membrane Cell Membrane NK1R NK1R PLC Phospholipase C (PLC) NK1R->PLC SP Substance P SP->NK1R Binds & Activates PT8 Palmitoyl Tripeptide-8 PT8->NK1R Inhibits Signaling IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ Release IP3_DAG->Ca2 Induces PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates NFkB_path NF-κB Activation MAPK->NFkB_path Activates NFkB_n NF-κB NFkB_path->NFkB_n Translocation DNA DNA (Promoter Region) NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokine Genes (IL-1, IL-6, IL-8, TNF-α) DNA->Cytokines Promotes Transcription

Caption: this compound's interference with the Substance P signaling pathway.

Quantitative Data on Cytokine Inhibition

The efficacy of this compound in modulating cytokine release has been quantified in various in vitro and ex vivo models. The following tables summarize the key findings:

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound

CytokineCell/Tissue TypeStimulusThis compound Concentration% InhibitionReference
IL-8 Human Dermal FibroblastsIL-1α0.1 µM64%[8][9]
IL-8 Human Keratinocytes (NCTC 2544)UVB (230 mJ/cm²)0.1 µM32%[4]
TNF-α Human KeratinocytesSubstance P (10⁻⁵ M)Not SpecifiedSignificant Reduction[6]
IL-1α Human KeratinocytesSubstance P (10⁻⁵ M)Not SpecifiedSignificant Reduction[6]
IL-1β Human KeratinocytesSubstance P (10⁻⁵ M)Not SpecifiedSignificant Reduction[6]

Table 2: Effects of this compound on Neurogenic Inflammation

ParameterModelStimulus% ReductionReference
Vasodilation Human Skin ExplantSubstance P51%[4]
Edema Human Skin ExplantSubstance P60%[4]

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

In Vitro Assay for IL-8 Release in Human Dermal Fibroblasts
  • Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • Stimulation: Confluent fibroblast cultures are treated with IL-1α at a concentration range of 10⁻⁵ to 10⁻¹ ng/mL for 24 hours to induce IL-8 production.[8][9]

  • Treatment: this compound is co-incubated with the IL-1α stimulus at various concentrations (e.g., 0.1 µM).

  • Cytokine Quantification: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris. The concentration of IL-8 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[8][11][12][13]

Fibroblast_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture Normal Human Dermal Fibroblasts (NHDF) to confluence Stimulate Stimulate with IL-1α (e.g., 10 pg/mL) Culture->Stimulate Treat Co-treat with This compound (e.g., 0.1 µM) Culture->Treat Incubate Incubate for 24 hours Stimulate->Incubate Treat->Incubate Collect Collect Culture Supernatant Incubate->Collect ELISA Quantify IL-8 using ELISA Collect->ELISA

Caption: Experimental workflow for assessing IL-8 inhibition in fibroblasts.

Ex Vivo Assay for Neurogenic Inflammation in Human Skin Explants
  • Tissue Preparation: Full-thickness human skin explants are obtained from surgically discarded tissue. The explants are cultured at the air-liquid interface on a support grid or sterile gelatin sponge in a culture medium such as DMEM with supplements.[7][14][15]

  • Stimulation: To induce neurogenic inflammation, the skin explants are topically treated with Substance P.[16]

  • Treatment: this compound is applied topically to the skin explants prior to or concurrently with the Substance P stimulation.

  • Assessment of Vasodilation and Edema: Changes in vasodilation are assessed by histological analysis of the number and size of blood vessels in the dermis. Edema is evaluated by observing the spacing between collagen bundles in histological sections.[4]

  • Cytokine Analysis: The culture medium can be collected to measure the release of pro-inflammatory cytokines using ELISA.[17]

SkinExplant_Workflow cluster_prep Tissue Preparation cluster_treatment Treatment cluster_analysis Analysis Obtain Obtain Human Skin Explants Culture Culture at Air-Liquid Interface Obtain->Culture Treat Topical Application of This compound Culture->Treat Stimulate Topical Application of Substance P Treat->Stimulate Histo Histological Analysis (Vasodilation, Edema) Stimulate->Histo Cytokine Cytokine Measurement (ELISA) Stimulate->Cytokine

Caption: Experimental workflow for assessing neurogenic inflammation in skin explants.

Conclusion

This compound demonstrates a potent and multifaceted ability to modulate cytokine release, positioning it as a valuable ingredient for managing inflammatory skin conditions. Its dual action on the MC1-R and Substance P pathways provides a comprehensive approach to reducing inflammation triggered by both hormonal and neuronal stimuli. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research and development in the field of dermatology and cosmetic science. Further investigation into the dose-dependent effects on a wider range of cytokines and the precise molecular interactions within the signaling cascades will continue to elucidate the full therapeutic potential of this promising peptide.

References

Physical and chemical properties of research-grade Palmitoyl Tripeptide-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Tripeptide-8 is a synthetic lipopeptide that has garnered significant interest in dermatological and cosmetic research for its potent anti-inflammatory and skin-soothing properties. This technical guide provides a comprehensive overview of the physical and chemical properties of research-grade this compound. It delves into its mechanism of action, focusing on its role in mitigating neurogenic inflammation through the modulation of key signaling pathways. Detailed methodologies for seminal experiments are provided to facilitate further research and development.

Introduction

Neurogenic inflammation is a key contributor to skin sensitivity, characterized by redness, swelling, and irritation. This inflammatory response is mediated by the release of neuropeptides, such as Substance P, from cutaneous nerve endings. This compound has emerged as a promising agent for managing the visible signs of neurogenic inflammation. By antagonizing the Melanocortin-1 Receptor (MC1-R) and downregulating the subsequent inflammatory cascade, this compound offers a targeted approach to skin calming and restoration of a normal sensitivity threshold. This guide serves as a technical resource for researchers and professionals in the field, providing essential data and protocols for the scientific investigation of this innovative peptide.

Physical and Chemical Properties

Research-grade this compound is a well-characterized molecule. Its physical and chemical properties are summarized in the table below, compiled from various technical data sheets and supplier information.[1][2][3][4][5]

PropertyValue
Chemical Name This compound
INCI Name This compound
CAS Number 936544-53-5
Molecular Formula C37H61N9O4
Molecular Weight 695.94 g/mol
Appearance White to off-white powder
Solubility Soluble in water and polar solvents (e.g., ethanol, DMSO)
Melting Point 195-198 °C
Purity (HPLC) ≥98%
pH (in solution) 5.0 - 7.0
Storage Store in a cool, dry, and dark place. Recommended at -20°C for long-term storage.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by acting as a competitive antagonist of the Melanocortin-1 Receptor (MC1-R).[1][5] This action interrupts the inflammatory cascade initiated by stimuli such as UV radiation and Substance P.

MC1-R Antagonism and Downregulation of Pro-inflammatory Cytokines

Upon exposure to stressors like UVB radiation, keratinocytes and other skin cells release α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to MC1-R, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines, including Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] this compound competitively binds to MC1-R, preventing the binding of α-MSH and thereby inhibiting the downstream production of these inflammatory mediators.[1][5]

MC1-R Signaling Pathway Figure 1: this compound's Antagonism of the MC1-R Signaling Pathway cluster_0 Cell Membrane MC1-R MC1-R Inflammatory_Cascade Inflammatory Cascade MC1-R->Inflammatory_Cascade activates UVB_Stress UVB Stressor a-MSH α-MSH UVB_Stress->a-MSH induces release of a-MSH->MC1-R binds to Palmitoyl_Tripeptide-8 Palmitoyl Tripeptide-8 Palmitoyl_Tripeptide-8->MC1-R competitively binds to (antagonist) IL-8_TNF-a IL-8, TNF-α (Pro-inflammatory Cytokines) Inflammatory_Cascade->IL-8_TNF-a leads to production of

Figure 1: this compound's Antagonism of the MC1-R Signaling Pathway
Attenuation of Neurogenic Inflammation

Neurogenic inflammation is characterized by vasodilation and increased vascular permeability, largely mediated by the neuropeptide Substance P. Substance P, released from sensory nerve endings, induces the release of inflammatory mediators, leading to redness and swelling (edema).[6] this compound has been shown to reduce the effects of Substance P, thereby mitigating the visible signs of neurogenic inflammation.[7]

Neurogenic Inflammation Pathway Figure 2: this compound's Role in Attenuating Neurogenic Inflammation Nerve_Ending Sensory Nerve Ending Substance_P Substance P Nerve_Ending->Substance_P releases Vasodilation_Edema Vasodilation & Increased Vascular Permeability (Redness & Swelling) Substance_P->Vasodilation_Edema induces Palmitoyl_Tripeptide-8 Palmitoyl Tripeptide-8 Palmitoyl_Tripeptide-8->Substance_P reduces effects of

Figure 2: this compound's Role in Attenuating Neurogenic Inflammation

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's efficacy.

Measurement of IL-8 and TNF-α Release from Human Epidermal Keratinocytes

This protocol outlines the procedure for quantifying the inhibitory effect of this compound on UVB-induced IL-8 and TNF-α production in cultured human epidermal keratinocytes (HEK) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow:

ELISA Workflow Figure 3: Experimental Workflow for IL-8 and TNF-α ELISA Cell_Culture 1. Culture Human Epidermal Keratinocytes Pre-treatment 2. Pre-treat with this compound Cell_Culture->Pre-treatment UVB_Irradiation 3. Irradiate with UVB Pre-treatment->UVB_Irradiation Incubation 4. Incubate for 24 hours UVB_Irradiation->Incubation Supernatant_Collection 5. Collect Culture Supernatant Incubation->Supernatant_Collection ELISA 6. Perform IL-8 and TNF-α ELISA Supernatant_Collection->ELISA Data_Analysis 7. Analyze Data ELISA->Data_Analysis

Figure 3: Experimental Workflow for IL-8 and TNF-α ELISA

Materials:

  • Human Epidermal Keratinocytes (HEK)

  • Keratinocyte Growth Medium (KGM)

  • This compound (research grade)

  • Phosphate-Buffered Saline (PBS)

  • UVB light source with a calibrated radiometer

  • Human IL-8 and TNF-α ELISA kits

  • Microplate reader

Procedure:

  • Cell Culture: Culture HEKs in KGM in a humidified incubator at 37°C and 5% CO2. Seed cells in 24-well plates and grow to 70-80% confluency.

  • Pre-treatment: Replace the culture medium with fresh KGM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control. Incubate for 2 hours.

  • UVB Irradiation: Wash the cells with PBS. Irradiate the cells with a single dose of UVB (e.g., 100 mJ/cm²). Control wells should be sham-irradiated.

  • Incubation: Add fresh KGM (with or without this compound as per the experimental design) to the wells and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the culture supernatants and centrifuge to remove cellular debris. Store at -80°C until analysis.

  • ELISA: Perform the IL-8 and TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[5][8][9] This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Adding the standards and samples (supernatants) to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-8 and TNF-α in the samples by comparing their absorbance to the standard curve. Determine the percentage inhibition of cytokine release by this compound compared to the UVB-irradiated vehicle control.

Assessment of Substance P-Induced Vasodilation and Edema in Ex Vivo Human Skin Explants

This protocol describes a method to evaluate the ability of this compound to counteract the effects of Substance P on vasodilation and edema in a human skin explant model.

Experimental Workflow:

Skin_Explant_Workflow Figure 4: Experimental Workflow for Skin Explant Assay Skin_Procurement 1. Obtain Human Skin Samples Explant_Preparation 2. Prepare Skin Explants Skin_Procurement->Explant_Preparation Treatment 3. Treat with Substance P and/or This compound Explant_Preparation->Treatment Incubation 4. Incubate for 24 hours Treatment->Incubation Histological_Processing 5. Fix, Embed, and Section Incubation->Histological_Processing Staining_Analysis 6. Stain with H&E and Analyze Histological_Processing->Staining_Analysis

Figure 4: Experimental Workflow for Skin Explant Assay

Materials:

  • Fresh human skin obtained from cosmetic surgery (with appropriate ethical approval and consent)

  • Culture medium (e.g., DMEM with supplements)

  • Substance P

  • This compound

  • Formalin, paraffin, and other histology reagents

  • Hematoxylin and Eosin (H&E) stain

  • Microscope with imaging software

Procedure:

  • Skin Procurement and Preparation: Obtain fresh human skin and transport it to the laboratory in a sterile, nutrient-rich medium on ice. Prepare full-thickness skin explants (e.g., 8 mm punch biopsies).

  • Explant Culture: Place the skin explants in a 24-well plate containing culture medium at the air-liquid interface on a sterile support (e.g., a porous membrane or sterile gauze). Culture overnight in a humidified incubator at 37°C and 5% CO2.[10]

  • Treatment: Treat the explants with:

    • Vehicle control

    • Substance P (e.g., 10 µM)

    • This compound (e.g., 1 µM) + Substance P (10 µM)

    • This compound alone (1 µM)

  • Incubation: Incubate the treated explants for 24 hours.

  • Histological Processing: Fix the explants in 10% neutral buffered formalin, process, and embed in paraffin. Cut 5 µm sections.

  • Staining and Analysis: Stain the sections with H&E. Examine the sections under a microscope to assess vasodilation (by measuring the diameter of blood vessels in the dermis) and edema (by observing the separation of collagen fibers in the dermis). Quantify these changes using image analysis software.

Conclusion

This compound is a scientifically validated peptide with a clear mechanism of action in mitigating skin inflammation, particularly neurogenic inflammation. Its ability to antagonize the MC1-R and counteract the effects of Substance P makes it a valuable ingredient for products aimed at sensitive and reactive skin. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this innovative lipopeptide. The structured data and visual representations of its signaling pathways are intended to facilitate a deeper understanding and encourage further investigation into its applications in dermatology and drug development.

References

A Technical Guide to the Solubility and Stability of Palmitoyl Tripeptide-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-8, a synthetic lipopeptide, has garnered significant interest in dermatological and cosmetic research for its potent anti-inflammatory and soothing properties. Comprising the amino acid sequence Histidyl-D-Phenylalanyl-Arginine conjugated to palmitic acid, its efficacy and formulation are critically dependent on its solubility and stability characteristics. This technical guide provides an in-depth analysis of the solubility of Palmitoyl Tripeptide-8 in various solvents and its stability under different environmental conditions. It includes a summary of available quantitative data, detailed experimental protocols for solubility and stability assessment, and a visualization of its primary signaling pathway. This document aims to serve as a comprehensive resource for professionals engaged in the research, development, and formulation of products containing this compound.

Physicochemical Properties

This compound is a white to off-white powder. The addition of the palmitoyl group to the tripeptide enhances its lipophilicity, which is intended to improve its penetration through the skin barrier.[1]

Solubility Profile

The solubility of this compound is influenced by the presence of both a lipophilic palmitoyl chain and a hydrophilic peptide backbone. This amphiphilic nature dictates its solubility in different solvent systems.

Table 1: Solubility of this compound in Various Solvents

SolventTypeSolubilityReference
WaterPolar Protic≥ 5 mg/mL[1]
EthanolPolar ProticSoluble[1]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1][2]
ChloroformNon-polarInsoluble[1]
Dimethylformamide (DMF)Polar AproticSoluble (by analogy with Palmitoyl Tripeptide-1)
Propylene (B89431) GlycolPolar ProticLikely soluble (inferred, no specific data)
Isopropyl MyristateNon-polar EsterLikely poorly soluble (inferred, no specific data)

Note: The solubility in cosmetic solvents like propylene glycol and isopropyl myristate is inferred based on the general properties of lipopeptides and has not been quantitatively reported in the reviewed literature.

One source suggests that the palmitoyl modification renders the peptide soluble in both oil and water, which is advantageous for incorporating it into various cosmetic formulations.[3]

Stability Profile

The stability of this compound is crucial for ensuring its biological activity and shelf-life in formulations. Key factors affecting its stability include pH, temperature, and light exposure.

Table 2: Stability of this compound under Different Conditions

ConditionObservationReference
pH Stable at neutral pH (6.5 - 7.5). Hydrolyzes in acidic conditions. A study on other palmitoylated peptides showed stability in neutral (pH 7.4) and acidic (pH 4.0) buffers, but significant degradation at alkaline pH (8.0).[1][4]
Temperature Thermally stable with a melting point of 195–198°C. Decomposition occurs above 218°C.[1]
Storage Recommended storage is under refrigeration (2–8°C) under a dry, inert atmosphere (e.g., nitrogen) to prevent oxidation. Long-term storage at -20°C is also recommended.[1][5][6]
Photostability No specific data available on the photostability of this compound.

Note: The conflicting information regarding pH stability highlights the need for formulation-specific stability testing. The instability of other palmitoylated peptides at pH 8.0 was attributed to depalmitoylation.[4]

Experimental Protocols

Protocol for Determining Peptide Solubility

This protocol provides a general framework for assessing the solubility of this compound in various solvents.

  • Preparation of Peptide Aliquots: Accurately weigh a small amount of lyophilized this compound powder (e.g., 1 mg) into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add a precise volume of the test solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).

  • Solubilization:

    • Vortex the tube for 30 seconds.

    • If the peptide is not fully dissolved, sonicate the sample in a water bath for 5-10 minutes.[7]

    • Gentle warming can be applied if necessary, but caution should be exercised to avoid degradation.[7]

  • Assessment of Solubility:

    • Visual Inspection: A clear, particle-free solution indicates complete dissolution. A cloudy or hazy suspension or visible particles indicate partial or no solubility.

    • Spectrophotometric Analysis: For quantitative assessment, centrifuge the tube to pellet any undissolved peptide. Measure the absorbance of the supernatant at a relevant wavelength (e.g., 280 nm for the peptide backbone) and calculate the concentration using a standard curve.

  • Iterative Testing: If the peptide is insoluble at the initial concentration, perform serial dilutions with the same solvent to determine the approximate solubility limit.

Protocol for Assessing Peptide Stability

This protocol outlines a general method for evaluating the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a solvent in which it is known to be soluble and stable (e.g., a buffered aqueous solution at neutral pH).

  • Incubation under Stress Conditions:

    • pH Stability: Aliquot the stock solution into different buffer systems with a range of pH values (e.g., pH 4, 7, and 8). Incubate at a constant temperature (e.g., 37°C or 40°C).

    • Thermal Stability: Incubate aliquots of the stock solution at various temperatures (e.g., 4°C, 25°C, 40°C, 50°C).

    • Photostability: Expose aliquots to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Time Point Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw samples from each condition.

  • Sample Quenching and Preparation: Immediately stop any degradation by freezing the sample or by adding a quenching agent if necessary. For analysis, it may be necessary to precipitate proteins or other interfering substances from the matrix.

  • Quantification of Intact Peptide: Analyze the samples using a stability-indicating analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be used to separate the intact peptide from its degradation products. The peak area of the intact peptide is used for quantification.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method provides high specificity and sensitivity for quantifying the parent peptide and identifying its degradation products.[6][8]

  • Data Analysis: Plot the percentage of the remaining intact peptide against time for each condition to determine the degradation kinetics and half-life.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects primarily by acting as a competitive antagonist of the Melanocortin 1 Receptor (MC1-R).[9][10] By blocking the binding of the endogenous agonist, α-Melanocyte-Stimulating Hormone (α-MSH), it prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[9][10]

Palmitoyl_Tripeptide_8_Signaling_Pathway cluster_stimulus External Stimulus (e.g., UV Radiation) cluster_cell Keratinocyte UV UVB aMSH α-MSH UV->aMSH induces release MC1R MC1-R Inflammation Pro-inflammatory Cytokine Release (IL-1α, IL-8, TNF-α) MC1R->Inflammation signals aMSH->MC1R binds & activates PT8 Palmitoyl Tripeptide-8 PT8->MC1R blocks binding

Caption: Signaling pathway of this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Workflow start Prepare Peptide Stock Solution stress Incubate under Stress Conditions (pH, Temp, Light) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by HPLC or LC-MS/MS sampling->analysis data Quantify Remaining Peptide analysis->data end Determine Degradation Kinetics data->end

Caption: General workflow for peptide stability testing.

Conclusion

This compound exhibits solubility in water and polar organic solvents, with limited solubility in non-polar solvents. Its stability is optimal at neutral pH and it is susceptible to degradation in acidic conditions, although some conflicting reports exist. For formulation development, it is imperative to conduct specific solubility and stability studies in the intended vehicle to ensure the bioavailability and efficacy of the peptide. The provided protocols and diagrams offer a foundational framework for researchers and formulators working with this promising active ingredient.

References

Palmitoyl Tripeptide-8: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Tripeptide-8, a synthetic lipopeptide, has emerged as a significant modulator of skin inflammation. This technical guide provides an in-depth overview of its discovery, initial characterization, and mechanism of action. Through a synthesis of available data, this document details the quantitative effects of this compound on key inflammatory mediators and outlines the experimental protocols utilized in its initial assessment. Signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this peptide's biological activity.

Introduction

This compound is a synthetic peptide comprised of the amino acids arginine, histidine, and phenylalanine, conjugated to palmitic acid.[1] This lipophilic modification enhances its penetration through the stratum corneum, allowing it to reach the deeper layers of the skin where it exerts its biological effects.[2] Developed as a biomimetic of the proopiomelanocortin (POMC)-derived neuropeptide α-melanocyte-stimulating hormone (α-MSH), this compound is designed to modulate the skin's response to inflammatory triggers.[3][4] Its primary application is in skincare formulations aimed at soothing sensitive and irritated skin by preventing and reversing the signs of neurogenic and immune-induced inflammation.[5]

Mechanism of Action: Targeting the Melanocortin 1 Receptor (MC1-R)

The principal mechanism of action of this compound involves its interaction with the Melanocortin 1 Receptor (MC1-R), a key regulator of skin pigmentation and inflammation.[3][4]

Signaling Pathway of this compound in Inhibiting Inflammation

Palmitoyl_Tripeptide_8_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Keratinocyte / Fibroblast cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling cluster_peptide Active Peptide cluster_ligand Endogenous Ligand cluster_cytokines Pro-inflammatory Cytokines UVB UVB MC1R MC1-R UVB->MC1R activates IL-1 IL-1 IL1R IL-1R IL-1->IL1R activates Substance P Substance P NK1R NK-1R Substance P->NK1R activates Inflammatory_Cascade Inflammatory Cascade MC1R->Inflammatory_Cascade triggers IL1R->Inflammatory_Cascade triggers NK1R->Inflammatory_Cascade triggers IL8 IL-8 Inflammatory_Cascade->IL8 leads to release of TNFa TNF-α Inflammatory_Cascade->TNFa leads to release of IL6 IL-6 Inflammatory_Cascade->IL6 leads to release of PT8 Palmitoyl Tripeptide-8 PT8->MC1R competitively inhibits PT8->Inflammatory_Cascade downregulates aMSH α-MSH aMSH->MC1R binds

Caption: this compound competitively inhibits α-MSH binding to MC1-R, downregulating inflammatory cascades.

This compound acts as a competitive antagonist to α-MSH at the MC1-R.[3] By binding to this receptor, it prevents the downstream signaling cascade that leads to the production and release of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3][4] This inhibitory action helps to dampen the inflammatory response initiated by various stimuli, including UV radiation and chemical irritants.[5]

Furthermore, this compound has been shown to counteract the effects of Substance P, a neuropeptide involved in neurogenic inflammation.[3] Substance P can induce vasodilation and increase vascular permeability, leading to redness and swelling. By mitigating the release of inflammatory mediators triggered by Substance P, this compound helps to reduce these visible signs of irritation.[3]

Quantitative Data on Efficacy

The initial characterization of this compound involved a series of in vitro studies to quantify its anti-inflammatory effects. The following tables summarize the key quantitative findings.

Table 1: Inhibition of Pro-Inflammatory Cytokine Release

Cell TypeInflammatory StimulusCytokine MeasuredThis compound Concentration% InhibitionReference
Human KeratinocytesUVB RadiationIL-810⁻⁷ M-32%[6]
Human FibroblastsInterleukin-1 (IL-1)IL-810⁻⁷ M-64%[6]

Table 2: Effects on Neurogenic Inflammation Markers

Experimental ModelInflammatory StimulusParameter MeasuredEffect of this compoundReference
Ex vivo skin explantSubstance PVasodilationPrevention[4]
Ex vivo skin explantSubstance PEdemaPrevention[4]
Ex vivo skin explantSubstance PTNF-α productionInhibition[4]

Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of this compound.

In Vitro Cytokine Inhibition Assays

Experimental Workflow for In Vitro Cytokine Inhibition Assay

Cytokine_Inhibition_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Seed_Cells Seed Keratinocytes or Fibroblasts Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_PT8 Add this compound Incubate_24h->Add_PT8 Induce_Inflammation Induce Inflammation (UVB or IL-1) Add_PT8->Induce_Inflammation Incubate_Post_Treatment Incubate for a defined period Induce_Inflammation->Incubate_Post_Treatment Collect_Supernatant Collect Cell Supernatant Incubate_Post_Treatment->Collect_Supernatant ELISA Quantify Cytokine Levels (e.g., IL-8) using ELISA Collect_Supernatant->ELISA Analyze_Data Analyze and Compare Data ELISA->Analyze_Data

Caption: Workflow for assessing the in vitro cytokine inhibitory activity of this compound.

  • Cell Culture: Human keratinocytes and fibroblasts are cultured in appropriate media until they reach a suitable confluency for experimentation.

  • Treatment:

    • Cells are pre-incubated with varying concentrations of this compound for a specified period.

    • Inflammation is then induced. For keratinocytes, this is typically achieved by exposure to a controlled dose of UVB radiation. For fibroblasts, recombinant IL-1 is added to the culture medium.

  • Cytokine Quantification:

    • After a defined incubation period post-stimulation, the cell culture supernatant is collected.

    • The concentration of the target cytokine (e.g., IL-8) in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in this compound-treated cells to those in the untreated (control) cells.

Ex Vivo Skin Explant Model for Neurogenic Inflammation

Experimental Workflow for Ex Vivo Skin Explant Model

ExVivo_Workflow cluster_preparation Skin Explant Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment of Inflammatory Markers Obtain_Skin Obtain Human Skin Biopsies Prepare_Explants Prepare Full-Thickness Skin Explants Obtain_Skin->Prepare_Explants Apply_PT8 Topically Apply this compound Prepare_Explants->Apply_PT8 Induce_Neurogenic_Inflammation Induce Neurogenic Inflammation with Substance P Apply_PT8->Induce_Neurogenic_Inflammation Incubate_Explants Incubate Explants in Culture Induce_Neurogenic_Inflammation->Incubate_Explants Assess_Vasodilation Assess Vasodilation (e.g., Laser Doppler Flowmetry) Incubate_Explants->Assess_Vasodilation Assess_Edema Assess Edema (e.g., Histological Analysis) Incubate_Explants->Assess_Edema Measure_Cytokines Measure Cytokine Levels (e.g., TNF-α) in Culture Medium Incubate_Explants->Measure_Cytokines

Caption: Workflow for evaluating the effect of this compound on neurogenic inflammation in an ex vivo skin model.

  • Skin Explant Preparation: Full-thickness human skin explants are obtained from cosmetic surgeries and maintained in a culture medium that preserves their viability and structural integrity.

  • Treatment:

    • A formulation containing this compound is topically applied to the epidermal surface of the skin explants.

    • Neurogenic inflammation is induced by injecting Substance P into the dermal layer of the explant or by adding it to the culture medium.

  • Assessment of Inflammatory Markers:

    • Vasodilation: Changes in blood vessel diameter can be assessed using techniques such as laser Doppler flowmetry or by histological examination of stained tissue sections.

    • Edema: The formation of edema (swelling) is evaluated by measuring the thickness of the skin explant or through histological analysis to observe the separation of collagen fibers in the dermis.

    • Cytokine Release: The culture medium is collected, and the levels of pro-inflammatory cytokines, such as TNF-α, are quantified by ELISA.

Conclusion

The initial characterization of this compound has established its role as a potent anti-inflammatory agent with a well-defined mechanism of action centered on the modulation of the MC1-R signaling pathway. The quantitative data from in vitro and ex vivo studies demonstrate its efficacy in reducing the release of key pro-inflammatory cytokines and mitigating the visible signs of neurogenic inflammation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising peptide for applications in dermatology and cosmetic science. Further research, including comprehensive dose-response studies and clinical trials, will be crucial in fully elucidating its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Liquid-Phase Synthesis and Purification of Palmitoyl Tripeptide-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl (B13399708) Tripeptide-8 is a synthetic lipopeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-inflammatory and soothing properties. It is composed of a tripeptide with the amino acid sequence Arginine-Histidine-Phenylalanine, which is N-terminally acylated with palmitic acid. This lipophilic modification enhances its skin penetration and bioavailability.[1] Palmitoyl Tripeptide-8 is known to modulate the skin's response to external stressors by interacting with the melanocortin 1 receptor (MC1-R), thereby reducing the release of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[2][3] This mechanism of action makes it a valuable ingredient in formulations aimed at sensitive and reactive skin, where it helps to alleviate redness, irritation, and discomfort.

These application notes provide a detailed protocol for the liquid-phase synthesis and subsequent purification of this compound, intended for research and development purposes.

Liquid-Phase Synthesis of this compound

Liquid-phase peptide synthesis (LPPS) offers a scalable and cost-effective alternative to solid-phase synthesis for the production of shorter peptides like this compound.[4] The following protocol is based on established methods for the synthesis of similar palmitoylated peptides, such as Palmitoyl Tripeptide-1.[5]

Experimental Protocol: Liquid-Phase Synthesis

This protocol involves a two-stage process: first, the synthesis of the Tripeptide-8 backbone (Arg-His-Phe), followed by the coupling of palmitic acid.

Materials and Reagents:

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-His(Trt)-OH

  • Fmoc-Phe-OH

  • Coupling reagents (e.g., HBTU, HATU, or EDC/HOBt)

  • Bases (e.g., DIPEA, NMM)

  • Deprotection agent (e.g., 20% piperidine (B6355638) in DMF)

  • Palmitic acid

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (B1210297) (EtOAc)

  • Reagents for work-up (e.g., aqueous HCl, aqueous NaHCO3)

Procedure:

  • Synthesis of the Protected Tripeptide (Fmoc-Arg(Pbf)-His(Trt)-Phe-OH):

    • The tripeptide is synthesized sequentially in solution, starting from the C-terminal amino acid (Phenylalanine).

    • Each amino acid coupling step involves the activation of the C-terminal carboxyl group of the incoming Fmoc-protected amino acid using a coupling reagent and its subsequent reaction with the N-terminal amine of the growing peptide chain.

    • Following each coupling, the Fmoc protecting group is removed from the N-terminus with a solution of 20% piperidine in DMF to allow for the addition of the next amino acid.

    • Appropriate side-chain protecting groups (Pbf for Arginine, Trt for Histidine) are used to prevent side reactions.

  • N-terminal Palmitoylation:

    • Once the protected tripeptide is synthesized and the final N-terminal Fmoc group is removed, palmitic acid is coupled to the free amine of the N-terminal Arginine.

    • Palmitic acid is activated using a suitable coupling reagent (e.g., EDC/HOBt) in a solvent like DMF.

    • The activated palmitic acid is then reacted with the tripeptide, with a base such as DIPEA added to facilitate the reaction.

    • The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Deprotection and Isolation:

    • Following palmitoylation, the side-chain protecting groups (Pbf and Trt) are removed by treatment with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).

    • The crude this compound is then precipitated from the cleavage mixture using cold diethyl ether.

    • The precipitate is collected by centrifugation or filtration, washed with cold ether, and dried under vacuum.

Quantitative Data Summary
ParameterValue/RangeReference/Comment
Purity (Crude) VariableDependent on reaction efficiency and work-up.
Purity (Purified) ≥98%Typical purity achieved after HPLC.[6]
Yield (Overall) 85-95%Based on analogous synthesis of Palmitoyl Tripeptide-1.[5]

Purification of this compound

Due to the hydrophobicity imparted by the palmitoyl chain, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for the purification of this compound.

Experimental Protocol: RP-HPLC Purification

Materials and Equipment:

  • Preparative RP-HPLC system with a UV detector

  • C18 or C8 reversed-phase column (preparative scale)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

  • Crude this compound

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water, or DMSO if necessary. The sample should be fully dissolved and filtered before injection.

  • HPLC Method Development (Analytical Scale):

    • It is recommended to first optimize the separation on an analytical C18 or C8 column.

    • A typical starting gradient could be 5-95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at a wavelength of 220 nm.

    • Adjust the gradient to achieve good separation of the main product peak from impurities. Due to the hydrophobicity of the lipopeptide, a shallower gradient and a higher final concentration of acetonitrile may be required for effective elution.

  • Preparative HPLC:

    • Scale up the optimized analytical method to a preparative column with the same stationary phase.

    • Adjust the flow rate according to the column diameter.

    • Inject the prepared crude sample onto the column.

    • Collect fractions corresponding to the main product peak.

  • Fraction Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the fractions containing the pure this compound.

    • Remove the acetonitrile from the pooled fractions by rotary evaporation.

    • Freeze-dry the remaining aqueous solution to obtain the purified this compound as a white, fluffy powder.

Quantitative Data Summary: Purification Parameters
ParameterRecommended Conditions
Column Preparative C18 or C8, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Optimized based on analytical run; may require a final concentration of up to 100% B.
Flow Rate Scaled up from analytical; dependent on column dimensions.
Detection UV at 220 nm
Purity Achieved ≥98%

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

Palmitoyl_Tripeptide_8_Signaling_Pathway cluster_inhibition External_Stressors External Stressors (e.g., UV radiation, irritants) Skin_Cells Skin Cells (Keratinocytes) External_Stressors->Skin_Cells act on Inflammatory_Cascade Initiation of Inflammatory Cascade Skin_Cells->Inflammatory_Cascade trigger MC1R Melanocortin 1 Receptor (MC1-R) MC1R->Inflammatory_Cascade inhibits Palmitoyl_Tripeptide_8 This compound Palmitoyl_Tripeptide_8->MC1R binds to Soothing_Effect Soothing and Calming Effect Pro_inflammatory_Cytokines Release of Pro-inflammatory Cytokines (IL-1, IL-8, TNF-α) Inflammatory_Cascade->Pro_inflammatory_Cytokines Inflammation Inflammation (Redness, Irritation) Pro_inflammatory_Cytokines->Inflammation

Caption: Signaling pathway of this compound in skin cells.

Experimental Workflow for Synthesis and Purification

Synthesis_and_Purification_Workflow Start Start LPPS Liquid-Phase Synthesis of Tripeptide-8 Start->LPPS Palmitoylation N-terminal Palmitoylation LPPS->Palmitoylation Deprotection Side-Chain Deprotection Palmitoylation->Deprotection Precipitation Precipitation and Isolation of Crude Product Deprotection->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Purity Analysis (Analytical HPLC) Purification->Analysis Analysis->Purification If impure Lyophilization Lyophilization Analysis->Lyophilization If pure Final_Product Pure Palmitoyl Tripeptide-8 (≥98%) Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

Application Note: Quantitative Analysis of Palmitoyl Tripeptide-8 in Cell Culture Supernatants using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Palmitoyl (B13399708) Tripeptide-8 in cell culture supernatants. Palmitoyl Tripeptide-8 is a synthetic lipopeptide with significant interest in cosmetics and dermatology for its anti-inflammatory and soothing properties.[1][2] This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, enabling researchers to accurately measure the concentration of this peptide in in vitro cell culture models. The method utilizes a simple protein precipitation step for sample cleanup, followed by reversed-phase liquid chromatography and detection by multiple reaction monitoring (MRM) mass spectrometry.

Introduction

This compound is a lipopeptide that combines the fatty acid palmitic acid with a tripeptide sequence. This modification enhances its bioavailability and skin penetration.[3] In skincare, it is known to modulate inflammatory responses, making it a valuable ingredient in products for sensitive or irritated skin.[1][2] The mechanism of action is believed to involve the interaction with the melanocortin 1 receptor (MC1-R), which in turn can reduce the release of pro-inflammatory cytokines.[1]

The ability to accurately quantify this compound in cell culture supernatants is crucial for a variety of research applications, including:

  • Pharmacokinetic studies: Determining the stability and degradation of the peptide in the presence of cells and secreted enzymes.

  • Mechanism of action studies: Correlating the peptide concentration with cellular responses and signaling pathway modulation.

  • Formulation development: Assessing the delivery and availability of the peptide in different cell culture-based models.

This application note provides a detailed protocol for a selective and sensitive LC-MS/MS method to address these research needs.

Signaling Pathway of this compound

This compound is understood to exert its anti-inflammatory effects by modulating cellular signaling pathways involved in inflammation. A key target is the melanocortin 1 receptor (MC1-R). By binding to this receptor, this compound can interfere with the downstream signaling cascade that leads to the production of inflammatory mediators.

Palmitoyl_Tripeptide_8_Signaling_Pathway cluster_cell Cell This compound This compound MC1-R MC1-R This compound->MC1-R Inhibits Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8, TNF-α) Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8, TNF-α) MC1-R->Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8, TNF-α) Leads to Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->MC1-R Activates Cell Membrane Cell Membrane Inflammatory Response Inflammatory Response Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8, TNF-α)->Inflammatory Response

This compound Signaling Pathway

Experimental Workflow

The overall experimental workflow for the quantification of this compound from cell culture supernatants is depicted below.

Experimental_Workflow A Cell Culture Supernatant Collection B Internal Standard Spiking A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer & Evaporation D->E F Reconstitution E->F G Injection into LC-MS/MS F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Peak Integration I->J K Calibration Curve Generation J->K L Concentration Calculation K->L

LC-MS/MS Experimental Workflow

Experimental Protocols

Materials and Reagents
  • This compound standard (purity >95%)

  • Stable isotope-labeled this compound (Internal Standard, IS) or a structurally similar palmitoylated peptide

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-buffered saline (PBS)

Equipment
  • Liquid chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis, Waters Xevo TQ-S)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Microcentrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials

Sample Preparation
  • Cell Culture Supernatant Collection:

    • Culture cells to the desired confluence and treat with this compound at various concentrations and time points.

    • Collect the cell culture supernatant and centrifuge at 300 x g for 5 minutes to remove cells and debris.

    • Transfer the clarified supernatant to a new microcentrifuge tube. Samples can be stored at -80°C if not analyzed immediately.

  • Internal Standard Spiking:

    • To 100 µL of cell culture supernatant, add a fixed amount of internal standard (e.g., 10 µL of a 100 ng/mL stable isotope-labeled this compound solution).

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.

    • Vortex the mixture for 30 seconds.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent, optimize for best signal
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

The molecular weight of this compound (C37H61N9O4) is 695.94 g/mol .[1] The precursor ion will be the protonated molecule [M+H]+ at m/z 696.9. The product ions need to be determined by infusing a standard solution of this compound and performing a product ion scan. Due to the palmitoyl group, fragmentation can occur on the peptide backbone.

Procedure for MRM Transition Determination:

  • Prepare a 1 µg/mL solution of this compound in 50:50 ACN:Water with 0.1% FA.

  • Infuse the solution directly into the mass spectrometer.

  • Perform a Q1 scan to confirm the precursor ion at m/z 696.9.

  • Perform a product ion scan of the precursor ion m/z 696.9 to identify the most abundant and stable fragment ions.

  • Select at least two intense and specific product ions for the MRM method (one for quantification and one for qualification).

  • Optimize the collision energy for each transition to maximize the signal intensity.

Predicted and Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound696.9To be determinedTo be determinedTo be optimized
Internal Standard (IS)Dependent on ISTo be determinedTo be determinedTo be optimized

Data Presentation

Calibration Curve

A calibration curve should be prepared in the same cell culture medium as the samples to account for matrix effects.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value

Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) > 0.99Example Value
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 10Example Value
Accuracy (% Bias) Within ±15%Example Value
Precision (%RSD) < 15%Example Value
Matrix Effect 85-115%Example Value
Recovery Consistent and reproducibleExample Value

Conclusion

This application note provides a detailed and comprehensive LC-MS/MS method for the reliable quantification of this compound in cell culture supernatants. The described protocol, from sample preparation to data analysis, offers a robust framework for researchers in various fields to accurately measure this bioactive peptide. The method's sensitivity and specificity make it a valuable tool for advancing the understanding of this compound's biological activity and for its application in dermatological and cosmetic research.

References

Developing a Topical Formulation with Palmitoyl Tripeptide-8 for In-Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and in-vivo evaluation of a topical formulation containing Palmitoyl Tripeptide-8 (B12368591). These guidelines are intended to assist researchers in harnessing the anti-inflammatory and soothing properties of this biomimetic peptide for preclinical studies.

Introduction to Palmitoyl Tripeptide-8

This compound is a synthetic lipopeptide, composed of the amino acids arginine, histidine, and phenylalanine attached to palmitic acid.[1][2] This structural modification enhances its skin penetration, allowing it to reach the deeper layers of the epidermis.[2][3] The primary mechanism of action of this compound involves the modulation of neurogenic inflammation.[4][5] It acts as a competitive antagonist of the melanocortin 1 receptor (MC1-R), effectively reducing the release of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[4] This activity helps to alleviate symptoms of skin sensitivity, including redness, swelling, and irritation.[2][4]

Data Presentation: In-Vitro & Ex-Vivo Efficacy

The following tables summarize the quantitative data from pre-clinical studies, demonstrating the efficacy of this compound in modulating key inflammatory markers.

In-Vitro Study: Cytokine Inhibition
Model Normal Human Keratinocytes (NHEK)
Inflammatory Stimulus UVB Irradiation
Endpoint IL-8 Production
This compound Concentration Not Specified
Result Up to 32% inhibition of IL-8 production
Ex-Vivo Study: Anti-Inflammatory Effects
Model Human Skin Explants
Inflammatory Stimulus Substance P
Endpoint Vasodilation (Capillary Size)
This compound Concentration 10⁻⁷ M
Result - Up to 30% reduction in the number of dilated capillaries[1] - Up to 51% reduction in the size of dilated vessels[1]
Ex-Vivo Study: Edema Reduction
Model Human Skin Explants
Inflammatory Stimulus Substance P
Endpoint Edema
This compound Concentration 10⁻⁷ M
Result 60% reduction in edema[1]

Experimental Protocols

Formulation of a Topical Cream with this compound (0.5% w/w)

This protocol outlines the preparation of a basic oil-in-water (o/w) cream formulation suitable for in-vivo studies.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol: 5.0%

    • Glyceryl Stearate: 3.0%

    • Caprylic/Capric Triglyceride: 10.0%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 5.0%

    • Xanthan Gum: 0.3%

  • Active Phase:

    • This compound: 0.5%

    • Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.0%

Procedure:

  • Water Phase Preparation: In a suitable vessel, disperse the xanthan gum in glycerin until a uniform mixture is formed. Add the deionized water and heat to 75°C while stirring until the xanthan gum is fully hydrated.

  • Oil Phase Preparation: In a separate vessel, combine the cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75°C while stirring until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Active Phase Incorporation: At approximately 40°C, add the this compound and the preservative system. Continue stirring until the cream is uniform and has cooled to room temperature.

  • Final QC: Measure the pH of the final formulation and adjust to a neutral range (6.5-7.5) if necessary, as this compound is most stable in this range.[5]

In-Vivo Study Protocol: Sodium Dodecyl Sulfate (SDS)-Induced Skin Irritation Model

This protocol describes a non-invasive method to evaluate the soothing and preventive effects of the topical formulation on chemically-induced skin irritation.

Study Design:

  • Subjects: Healthy human volunteers (n=20) with no history of skin diseases.

  • Test Sites: Two 4 cm² areas on the volar forearm of each subject.

  • Groups:

    • Preventive Action: One site is pre-treated with the this compound formulation 30 minutes before the application of the irritant.

    • Soothing Action: The irritant is applied to the second site, and the this compound formulation is applied 30 minutes after the removal of the irritant.

    • Control: A placebo formulation (without this compound) is used on a separate group of volunteers.

Procedure:

  • Baseline Measurement: Measure the baseline skin temperature and erythema (redness) at both test sites using a skin thermometer and a chromameter.

  • Irritant Application: Apply a 2% Sodium Dodecyl Sulfate (SDS) solution under an occlusive patch to the designated test sites for 1 hour.

  • Treatment Application:

    • For the preventive group, the test formulation is applied before the SDS patch.

    • For the soothing group, the SDS patch is removed, the area is gently cleansed, and the test formulation is applied.

  • Post-Treatment Measurements: Measure skin temperature and erythema at 1, 2, and 4 hours post-treatment application.

Quantitative Data from a Representative Study:

In-Vivo Skin Irritation Study: SDS Challenge
Model Human Volunteers
Irritant Sodium Dodecyl Sulfate (SDS)
Endpoint Skin Temperature Increase
Treatment Protocol Preventive: Application of this compound before SDS challenge. Soothing: Application of this compound after SDS challenge.
Result - Preventive: 112% reduction in the increase in skin temperature.[6] - Soothing: 78% reduction in the increase in skin temperature.[6]

Visualization of Pathways and Workflows

Palmitoyl_Tripeptide_8_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., UV, Irritants) cluster_cell Skin Cell (Keratinocyte) cluster_peptide Stimulus Stimulus MC1R MC1-R Receptor Stimulus->MC1R Activates Pro_Inflammatory_Cascade Pro-Inflammatory Cascade MC1R->Pro_Inflammatory_Cascade Initiates Cytokines Release of Pro-Inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) Pro_Inflammatory_Cascade->Cytokines Leads to PT8 This compound PT8->MC1R Competitively Inhibits

Figure 1: Signaling pathway of this compound in modulating inflammation.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In-Vivo Study Formulation Prepare Topical Cream (0.5% this compound) Stability Conduct Stability Testing (pH, Temperature, Light) Formulation->Stability Baseline Baseline Measurements (Skin Temperature, Erythema) Stability->Baseline Proceed if stable Irritation Induce Skin Irritation (SDS Application) Baseline->Irritation Treatment Apply this compound Formulation (Preventive/Soothing) Irritation->Treatment Measurement Post-Treatment Measurements (1, 2, 4 hours) Treatment->Measurement Analysis Data Analysis and Comparison to Control Measurement->Analysis

Figure 2: Experimental workflow for in-vivo evaluation.

Stability and Formulation Considerations

  • pH: this compound exhibits optimal stability in formulations with a neutral pH (6.5-7.5).[5] It is crucial to monitor and adjust the pH of the final formulation to fall within this range to prevent hydrolysis and maintain efficacy.

  • Temperature: Avoid exposing the peptide to high temperatures during formulation. It should be incorporated during the cooling phase (below 40°C). For long-term storage, the raw material should be refrigerated.[5]

  • Compatibility: While generally compatible with common cosmetic ingredients, it is advisable to conduct compatibility studies with other active ingredients in the formulation to ensure no adverse reactions occur.

  • Excipients: Standard emollients (e.g., Caprylic/Capric Triglyceride), thickeners (e.g., Xanthan Gum), and emulsifiers (e.g., Cetearyl Alcohol, Glyceryl Stearate) are suitable for use in formulations containing this compound.

Conclusion

This compound is a promising active ingredient for topical formulations aimed at mitigating skin inflammation and sensitivity. The provided protocols and data serve as a comprehensive guide for researchers to effectively formulate and evaluate its efficacy in in-vivo models. Adherence to the outlined procedures and consideration of the stability parameters will contribute to the successful development of novel dermatological and cosmetic products.

References

Application Notes and Protocols for Measuring Palmitoyl Tripeptide-8 Bioactivity In-Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl Tripeptide-8 is a synthetic lipopeptide designed to mimic the action of the anti-inflammatory neuropeptide α-melanocyte-stimulating hormone (α-MSH).[1][2] It is composed of the fatty acid palmitic acid linked to a tripeptide consisting of arginine, histidine, and phenylalanine.[3] This modification enhances its skin penetration and bioavailability.[2] The primary mechanism of action for this compound involves its interaction with the Melanocortin 1 Receptor (MC1-R) on various skin cells, including keratinocytes and fibroblasts.[1][2] By competitively inhibiting the binding of α-MSH to MC1-R, this compound effectively modulates the inflammatory cascade, leading to a reduction in the release of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[1][4] This anti-inflammatory activity makes it a valuable ingredient in skincare formulations aimed at soothing sensitive and irritated skin.

These application notes provide detailed protocols for in-vitro assays designed to quantify the bioactivity of this compound by measuring its ability to suppress induced inflammatory responses in human keratinocytes and fibroblasts. Additionally, a conceptual framework for assessing its efficacy in a neurogenic inflammation model is presented.

Signaling Pathway of this compound

The anti-inflammatory effect of this compound is primarily mediated through the MC1-R signaling pathway. The following diagram illustrates the proposed mechanism.

Palmitoyl_Tripeptide_8_Signaling cluster_membrane Cell Membrane MC1_R MC1 Receptor NF_kB_Activation NF-κB Activation MC1_R->NF_kB_Activation Downregulates Alpha_MSH α-MSH Alpha_MSH->MC1_R Binds PT8 This compound PT8->MC1_R Competitively Inhibits Inflammatory_Stimuli Inflammatory Stimuli (UVB, IL-1α) Inflammatory_Stimuli->NF_kB_Activation Induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) NF_kB_Activation->Pro_inflammatory_Cytokines Promotes Transcription

This compound signaling pathway.

Experimental Protocols

In-vitro Assay for Inhibition of UVB-Induced IL-8 Production in Human Keratinocytes

This assay evaluates the ability of this compound to reduce the production of the pro-inflammatory cytokine IL-8 in human keratinocytes following exposure to UVB radiation.

Experimental Workflow:

UVB_Assay_Workflow Cell_Culture Culture Human Keratinocytes Pre_incubation Pre-incubate with This compound Cell_Culture->Pre_incubation UVB_Irradiation Expose to UVB Radiation Pre_incubation->UVB_Irradiation Incubation Incubate for 24 hours UVB_Irradiation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection ELISA Measure IL-8 by ELISA Supernatant_Collection->ELISA

Workflow for UVB-induced IL-8 inhibition assay.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Keratinocyte Growth Medium (KGM)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • UVB light source

  • Human IL-8 ELISA Kit

Protocol:

  • Cell Culture: Culture NHEK in KGM in a humidified incubator at 37°C and 5% CO2. Seed the cells in 24-well plates and grow until they reach 70-80% confluency.

  • Pre-incubation: Remove the KGM and replace it with fresh medium containing various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁷ M). Include a vehicle control (medium without the peptide) and a positive control (e.g., α-MSH). Incubate for 2 hours.

  • UVB Irradiation: Aspirate the medium and wash the cells with PBS. Add a thin layer of PBS to the wells and expose the cells to a UVB source (e.g., 230 mJ/cm²).

  • Incubation: Remove the PBS and add back the medium containing this compound or controls. Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatants from each well.

  • ELISA: Quantify the concentration of IL-8 in the collected supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.

Data Analysis:

Calculate the percentage inhibition of IL-8 production for each concentration of this compound compared to the UVB-irradiated control without the peptide.

Treatment GroupThis compound Conc.Mean IL-8 (pg/mL)% Inhibition
Untreated Control-Baseline-
UVB Control-Value Y0%
Test Sample 110⁻⁹ MValue X1Calculated
Test Sample 210⁻⁷ MValue X2Calculated
In-vitro Assay for Inhibition of IL-1α-Induced IL-8 Production in Human Fibroblasts

This protocol assesses the efficacy of this compound in reducing IL-8 secretion from human fibroblasts stimulated with the pro-inflammatory cytokine IL-1α.

Experimental Workflow:

IL1a_Assay_Workflow Cell_Culture Culture Human Fibroblasts Pre_incubation Pre-incubate with This compound Cell_Culture->Pre_incubation IL1a_Stimulation Stimulate with IL-1α Pre_incubation->IL1a_Stimulation Incubation Incubate for 24 hours IL1a_Stimulation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection ELISA Measure IL-8 by ELISA Supernatant_Collection->ELISA

Workflow for IL-1α-induced IL-8 inhibition assay.

Materials:

  • Normal Human Dermal Fibroblasts (NHDF)

  • Fibroblast Growth Medium (FGM)

  • This compound

  • Recombinant Human IL-1α

  • Human IL-8 ELISA Kit

Protocol:

  • Cell Culture: Culture NHDF in FGM in a humidified incubator at 37°C and 5% CO2. Seed the cells in 24-well plates and grow to confluency.

  • Pre-incubation: Replace the medium with fresh FGM containing various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁷ M) and incubate for 2 hours.

  • IL-1α Stimulation: Add recombinant human IL-1α to the wells to a final concentration known to induce a robust IL-8 response (concentration to be optimized, typically in the ng/mL range).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the IL-8 concentration in the supernatants using a human IL-8 ELISA kit.

Data Analysis:

Calculate the percentage inhibition of IL-8 production for each concentration of this compound compared to the IL-1α-stimulated control.

Treatment GroupThis compound Conc.Mean IL-8 (pg/mL)% Inhibition
Untreated Control-Baseline-
IL-1α Control-Value B0%
Test Sample 110⁻⁹ MValue A1Calculated
Test Sample 210⁻⁷ MValue A2Calculated
Conceptual Framework: In-vitro Assay for Mitigation of Substance P-Induced Inflammation

Substance P is a neuropeptide involved in neurogenic inflammation, which can be mimicked in-vitro. This assay would assess the ability of this compound to counteract the pro-inflammatory effects of Substance P.

Principle:

Substance P can induce the release of pro-inflammatory cytokines from various skin cells. This assay measures the ability of this compound to inhibit this release. A co-culture of keratinocytes and fibroblasts, or skin explants, would provide a more physiologically relevant model.

Proposed Workflow:

SP_Assay_Workflow Model_Setup Establish Co-culture or Skin Explant Pre_incubation Pre-incubate with This compound Model_Setup->Pre_incubation SP_Stimulation Stimulate with Substance P Pre_incubation->SP_Stimulation Incubation Incubate for 24 hours SP_Stimulation->Incubation Supernatant_Analysis Analyze Supernatant for Cytokines (e.g., IL-8, TNF-α) Incubation->Supernatant_Analysis

Proposed workflow for Substance P-induced inflammation assay.

Protocol Outline:

  • Model Setup: Establish a co-culture of human keratinocytes and fibroblasts or use human skin explants.

  • Pre-incubation: Treat the model with different concentrations of this compound for a defined period.

  • Substance P Stimulation: Introduce Substance P to the culture medium at a concentration known to elicit an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Endpoint Analysis: Collect the culture medium and quantify the levels of key pro-inflammatory cytokines such as IL-8 and TNF-α using ELISA.

Data Summary Table:

Assay TypeCell TypeInflammatory StimulusThis compound Conc.Observed Effect (% Inhibition of Cytokine Release)
UVB-Induced InflammationHuman KeratinocytesUVB Radiation10⁻⁹ MReported inhibition values
10⁻⁷ MUp to 32% inhibition of IL-8
Cytokine-Induced InflammationHuman FibroblastsIL-1α10⁻⁹ MReported inhibition values
10⁻⁷ MUp to 64% inhibition of IL-8[1]
Neurogenic Inflammation (Proposed)Co-culture/Skin ExplantSubstance PTo be determinedExpected reduction in IL-8 and TNF-α

Note: The percentage inhibition values are based on available literature and may vary depending on experimental conditions. Researchers should establish their own baseline and dose-response curves.

Conclusion

The in-vitro assays described provide robust and reproducible methods for quantifying the bioactivity of this compound. By measuring the inhibition of key pro-inflammatory markers in response to various stimuli, researchers and drug development professionals can effectively screen and validate the anti-inflammatory potential of formulations containing this peptide. The provided protocols and conceptual framework serve as a comprehensive guide for the assessment of this compound's efficacy in mitigating inflammatory skin responses.

References

Protocol for a Zen-like State: Palmitoyl Tripeptide-8 Treatment of Cultured Human Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN-PT8-HK-2025

Introduction

Palmitoyl Tripeptide-8 is a synthetic lipopeptide designed to soothe and calm irritated skin. It functions by modulating the inflammatory response in skin cells, particularly keratinocytes, which are the primary cells of the epidermis and the first line of defense against external aggressors. This document provides a detailed protocol for the in vitro treatment of cultured human keratinocytes with this compound to assess its anti-inflammatory and cytoprotective effects. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by acting as an antagonist to the melanocortin 1 receptor (MC1-R).[1] By binding to MC1-R, it competitively inhibits the binding of pro-inflammatory ligands such as α-melanocyte-stimulating hormone (α-MSH). This inhibition leads to a downstream reduction in the release of key inflammatory cytokines, including Interleukin-8 (IL-8), Interleukin-1 alpha (IL-1α), and Tumor Necrosis Factor-alpha (TNF-α), which are typically upregulated in response to stressors like UVB radiation or exposure to irritants.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on human keratinocytes based on available in vitro data.

Table 1: Effect of this compound on UVB-Induced IL-8 Production in Human Keratinocytes

Treatment GroupConcentration (M)Mean IL-8 Inhibition (%)
This compound1 x 10⁻⁷32%
This compound1 x 10⁻⁹Dose-dependent decrease observed
α-MSH (Positive Control)1 x 10⁻¹¹Comparable to 1 x 10⁻⁷ M this compound

Data derived from studies on UVB-irradiated NCTC 2544 human keratinocytes.

Table 2: General Anti-Inflammatory Effects of this compound in Keratinocytes

Inflammatory MediatorStimulusEffect of this compound
IL-8IL-1αInhibition
IL-1Substance PReduction in release
TNF-αSubstance PReduction in release

Experimental Protocols

Materials and Reagents
  • Cell Line: Normal Human Epidermal Keratinocytes (NHEK) or a suitable keratinocyte cell line (e.g., NCTC 2544, HaCaT).

  • This compound: Lyophilized powder.

  • Cell Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: 0.25% Trypsin, 0.53 mM EDTA.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade.

  • UVB Radiation Source: Calibrated UVB lamp.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • ELISA kits: Human IL-8, IL-1α, and TNF-α.

  • Bradford reagent.

  • Bovine Serum Albumin (BSA) standards.

Preparation of this compound Stock Solution
  • Allow the lyophilized this compound to equilibrate to room temperature before opening.

  • Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Culture and Seeding
  • Culture human keratinocytes in KGM in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells when they reach 70-80% confluency.

  • For experiments, seed the keratinocytes into 96-well plates at a density of 1 x 10⁴ cells per well.

  • Allow the cells to adhere and grow for 24 hours before treatment.

Treatment with this compound and UVB Irradiation
  • Prepare working solutions of this compound by diluting the stock solution in KGM to the desired final concentrations (e.g., 10⁻⁹ M to 10⁻⁷ M). Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced cytotoxicity.

  • Remove the culture medium from the cells and wash once with sterile PBS.

  • For UVB-induced inflammation studies, irradiate the cells with a pre-determined dose of UVB (e.g., 230 mJ/cm²).

  • Immediately after irradiation, replace the PBS with the prepared this compound working solutions or control medium.

  • Incubate the cells for the desired period (e.g., 24 hours).

Assessment of Cell Viability (MTT Assay)
  • After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Quantification of Cytokine Levels (ELISA)
  • After the treatment period, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform ELISA for IL-8, IL-1α, and TNF-α according to the manufacturer's instructions.

  • Briefly, add standards and samples to the antibody-coated wells and incubate.

  • Wash the wells and add the detection antibody.

  • Add the substrate and stop solution.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Total Protein Quantification (Bradford Assay)
  • After collecting the supernatants, wash the cell monolayer with PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Perform the Bradford assay to determine the total protein concentration in the cell lysates.

  • Use the protein concentration to normalize the cytokine data.

Visualizations

Signaling_Pathway cluster_stimulus External Stimuli cluster_keratinocyte Human Keratinocyte UVB UVB Radiation MC1R MC1-R UVB->MC1R Activates SP Substance P Inflammatory_Cascade Inflammatory Cascade SP->Inflammatory_Cascade Activates MC1R->Inflammatory_Cascade Activates Cytokines IL-8, IL-1α, TNF-α Inflammatory_Cascade->Cytokines Release PT8 This compound PT8->MC1R Antagonizes

Caption: Signaling pathway of this compound in human keratinocytes.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Analysis Culture Culture Human Keratinocytes Seed Seed cells in 96-well plates Culture->Seed Irradiate UVB Irradiation (optional) Seed->Irradiate Prepare_PT8 Prepare Palmitoyl Tripeptide-8 Solutions Treat Treat cells with This compound Prepare_PT8->Treat Irradiate->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Analyze Analyze Endpoints: - Cell Viability (MTT) - Cytokines (ELISA) - Total Protein (Bradford) Incubate->Analyze

References

Formulation Considerations for Palmitoyl Tripeptide-8 in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl (B13399708) Tripeptide-8 (B12368591) is a synthetic lipopeptide composed of palmitic acid and a tripeptide sequence (Arginine-Histidine-Phenylalanine).[1] It is recognized for its significant anti-inflammatory and soothing properties, making it a subject of interest in dermatological research and the development of skincare for sensitive and reactive skin.[2][3] This document provides detailed application notes and experimental protocols for the formulation and evaluation of Palmitoyl Tripeptide-8 in research settings.

This compound functions as a biomimetic of the pro-opiomelanocortin (POMC) fragment, α-melanocyte-stimulating hormone (α-MSH).[2][4] Its primary mechanism of action involves the competitive inhibition of α-MSH binding to the melanocortin 1 receptor (MC1-R) on various skin cells, including keratinocytes.[2] This interaction modulates the inflammatory cascade, leading to a reduction in the release of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[2][5] By mitigating these inflammatory mediators, this compound helps to alleviate symptoms of skin irritation like redness, swelling, and edema.[2][6]

Formulation and Solubility

Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in experimental models. The palmitoyl moiety enhances its lipophilicity and skin penetration.[4]

Solubility Profile:

  • Soluble in: Water (≥5 mg/mL), Dimethyl sulfoxide (B87167) (DMSO), and other polar solvents like ethanol.[7][8]

  • Insoluble in: Non-polar solvents.[7]

Stability:

  • pH: Stable in neutral pH conditions (6.5–7.5). It may hydrolyze in acidic environments.[7]

  • Temperature: Stable at room temperature for short periods. For long-term storage, refrigeration (2–8°C) is recommended to prevent degradation.[7]

Recommended Concentration for In Vitro and In Vivo Studies:

The effective concentration of this compound can vary depending on the experimental model. Based on available research, the following concentration ranges are recommended:

  • In Vitro Cell Culture: 10⁻⁹ M to 10⁻⁷ M[6]

  • Ex Vivo Skin Explants: Approximately 10⁻⁷ M[6]

  • In Vivo Topical Application: 4 x 10⁻⁶ M in a suitable vehicle.[6] For cosmetic formulations, a concentration between 0.0005% and 0.01% is often suggested.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the efficacy of this compound.

Table 1: In Vitro Cytokine Inhibition

Cell TypeInflammatory StimulusThis compound ConcentrationCytokine MeasuredPercent Inhibition
Human Keratinocytes (NCTC 2544)UVB Irradiation (230 mJ/cm²)10⁻⁷ MIL-8-32%[6]
Human Dermal FibroblastsInterleukin-1 (IL-1)10⁻⁷ MIL-8-64%[6]

Table 2: Ex Vivo and In Vivo Anti-Inflammatory Effects

Experimental ModelInflammatory StimulusTreatmentEndpoint MeasuredPercent Reduction
Human Skin ExplantsSubstance P (10⁻⁵ M)This compound (10⁻⁷ M)Edema-60%[6]
In Vivo Human Skin0.5% Sodium Dodecyl Sulfate (SDS)This compound (4 x 10⁻⁶ M) - SoothingIncrease in Skin Temperature-78%[6]
In Vivo Human Skin0.5% Sodium Dodecyl Sulfate (SDS)This compound (4 x 10⁻⁶ M) - PreventiveIncrease in Skin Temperature-112% (to baseline)[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Anti-Inflammatory Assay in Human Keratinocytes

This protocol details the procedure to assess the ability of this compound to inhibit UVB-induced IL-8 production in human keratinocytes.

1. Cell Culture:

  • Culture human keratinocytes (e.g., NCTC 2544 cell line) in appropriate keratinocyte growth medium.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • Subculture the cells when they reach 70-80% confluency.

2. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10⁻² M).
  • Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10⁻⁷ M and 10⁻⁹ M).

3. Experimental Procedure:

  • Seed keratinocytes in multi-well plates and allow them to adhere and grow to approximately 80% confluency.
  • Wash the cells with phosphate-buffered saline (PBS).
  • Expose the cells to UVB irradiation (230 mJ/cm²).
  • Immediately after irradiation, replace the PBS with fresh culture medium containing different concentrations of this compound (10⁻⁷ M and 10⁻⁹ M) or a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration). Include a positive control such as α-MSH (10⁻¹¹ M).[6]
  • Incubate the plates for 24 hours at 37°C and 5% CO₂.

4. Quantification of IL-8:

  • After the incubation period, collect the cell culture supernatants.
  • Quantify the concentration of IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of IL-8 inhibition for each concentration of this compound compared to the UVB-irradiated vehicle control.

Protocol 2: Ex Vivo Neurogenic Inflammation Assay in Human Skin Explants

This protocol describes the methodology to evaluate the effect of this compound on Substance P-induced edema in human skin explants.

1. Skin Explant Preparation:

  • Obtain fresh human skin samples from surgical procedures (e.g., abdominoplasty or mammoplasty) with informed consent and ethical approval.
  • Prepare circular skin explants of a standardized size using a biopsy punch.

2. Explant Culture:

  • Place the skin explants in a culture medium (e.g., DMEM) in a multi-well plate at the air-liquid interface on a culture insert.

3. Treatment:

  • To induce neurogenic inflammation, treat the skin explants with Substance P (10⁻⁵ M) in the culture medium.
  • Concurrently, treat a subset of the Substance P-exposed explants with this compound (10⁻⁷ M).
  • Include a control group with no treatment and a group with only Substance P.
  • Incubate the explants for 24 hours.

4. Histological Analysis:

  • After incubation, fix the skin explants in a suitable fixative (e.g., 10% neutral buffered formalin).
  • Process the fixed tissue for paraffin (B1166041) embedding and sectioning.
  • Stain the sections with Hematoxylin and Eosin (H&E).

5. Edema Evaluation:

  • Examine the stained sections under a microscope.
  • Assess edema by observing the separation of collagen bundles in the dermis.
  • Quantify the edematous areas using image analysis software.

6. Data Analysis:

  • Compare the extent of edema in the this compound treated group to the Substance P-only group to determine the percentage of edema reduction.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and a general experimental workflow.

Palmitoyl_Tripeptide_8_Signaling_Pathway alpha_MSH α-Melanocyte-Stimulating Hormone (α-MSH) MC1R Melanocortin 1 Receptor (MC1-R) alpha_MSH->MC1R Binds & Activates PT8 This compound PT8->MC1R Competitively Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) MC1R->Pro_inflammatory_Cytokines Modulates Release Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Substance P) Inflammatory_Stimuli->Pro_inflammatory_Cytokines Induces Release Inflammation Inflammation (Redness, Swelling, Edema) Pro_inflammatory_Cytokines->Inflammation Leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start: Hypothesis Formulation formulation Formulation of this compound (Solubilization & Dilution) start->formulation in_vitro In Vitro Studies (e.g., Cell Culture Assays) formulation->in_vitro ex_vivo Ex Vivo Studies (e.g., Skin Explant Models) formulation->ex_vivo in_vivo In Vivo Studies (e.g., Skin Irritation Models) formulation->in_vivo data_collection Data Collection (e.g., ELISA, Histology, Clinical Scoring) in_vitro->data_collection ex_vivo->data_collection in_vivo->data_collection analysis Data Analysis & Interpretation data_collection->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: General Experimental Workflow.

References

Troubleshooting & Optimization

Optimizing Palmitoyl Tripeptide-8 Concentration for Cell Culture Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Palmitoyl Tripeptide-8 (B12368591) in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline your research process.

Frequently Asked Questions (FAQs)

Q1: What is Palmitoyl Tripeptide-8 and what is its primary mechanism of action in cell culture?

This compound is a synthetic, modified peptide composed of three amino acids (arginine, histidine, and phenylalanine) linked to palmitic acid.[1][2] The addition of palmitic acid enhances its lipophilicity, facilitating penetration through cell membranes.[3] Its primary mechanism of action is to reduce inflammation. It functions as a biomimetic of the neuropeptide α-melanocyte-stimulating hormone (α-MSH) and acts as a competitive inhibitor at the melanocortin 1 receptor (MC1-R).[1] By binding to MC1-R, it blocks the pro-inflammatory signaling cascade, leading to a reduction in the release of inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][4] It is particularly effective in mitigating inflammatory responses triggered by stimuli like UV radiation and neuropeptides such as Substance P.[1][5]

Q2: What are the recommended concentration ranges for this compound in cell culture experiments?

The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Based on in vitro studies, a good starting point for dose-response experiments is between 10⁻⁹ M and 10⁻⁷ M. For specific cell types, the following concentrations have been reported to be effective:

  • Human Keratinocytes (NCTC 2544 cell line): Concentrations of 10⁻⁹ M to 10⁻⁷ M have been shown to inhibit UVB-induced IL-8 production.[5]

  • Human Dermal Fibroblasts: A concentration of 10⁻⁷ M was effective in significantly inhibiting IL-1-induced IL-8 production.[5]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What is the best solvent to use for preparing a this compound stock solution?

This compound is soluble in water (at concentrations ≥5 mg/mL), as well as in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[6] For cell culture applications, it is advisable to prepare a concentrated stock solution in a sterile, cell culture-grade solvent like DMSO or ethanol. This stock solution can then be further diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic to cells?

At the effective concentrations used for its anti-inflammatory properties (in the nanomolar to low micromolar range), this compound is generally not considered cytotoxic.[7] However, as with any experimental compound, it is best practice to perform a cytotoxicity assay (e.g., MTT or CCK-8 assay) to determine the non-toxic concentration range for your specific cell line. One study on palmitic acid-derived lipopeptides did show cytotoxicity in HaCaT cells at concentrations starting from 1 mg/L, highlighting the importance of empirical testing.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No observable effect of this compound - Sub-optimal Concentration: The concentration used may be too low for the specific cell type or stimulus. - Peptide Degradation: Improper storage or handling of the peptide may have led to its degradation.[9] - Cell Line Insensitivity: The cell line may not express the MC1-R receptor or the relevant signaling pathways.- Perform a dose-response experiment with a wider range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M). - Ensure the lyophilized peptide is stored at -20°C or -80°C and protected from light.[9] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[9] - Verify the expression of MC1-R in your cell line via qPCR or Western blot. Consider using a positive control cell line known to be responsive.
Precipitation of the peptide in the culture medium - Poor Solubility: The peptide may be precipitating out of the aqueous culture medium, especially at higher concentrations.[10] - Interaction with Media Components: Components in the serum or media supplements may be causing the peptide to precipitate.[10]- Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but still non-toxic to cells. - Prepare the final dilution of the peptide in serum-free media first, and then add it to the cells with their complete media. Alternatively, briefly treat cells in serum-free media before adding back complete media.[10]
High variability between experimental replicates - Inconsistent Peptide Concentration: Inaccurate pipetting or issues with the stock solution can lead to variability. - Cell Culture Inconsistency: Variations in cell seeding density, passage number, or growth phase can affect the cellular response.- Use calibrated pipettes and ensure the stock solution is thoroughly mixed before each use. Consider performing a peptide quantification assay on your stock solution.[9] - Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment.
Unexpected cell death or morphological changes - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. - Peptide Cytotoxicity: Although generally low, the peptide may exhibit cytotoxicity at higher concentrations in your specific cell line.[8]- Prepare a vehicle control with the same final concentration of the solvent to assess its effect on the cells. Keep the final solvent concentration below 0.1%. - Perform a cytotoxicity assay (e.g., MTT, CCK-8) to establish the non-toxic concentration range for your experiment.[11]

Quantitative Data Summary

The following tables summarize the reported in vitro effects of this compound on cytokine production in human skin cells.

Table 1: Effect of this compound on IL-8 Production in UVB-Irradiated Human Keratinocytes

Cell LineStimulusThis compound Concentration% Inhibition of IL-8 Production
NCTC 2544UVB (230 mJ/cm²)10⁻⁹ MNot specified, but dose-dependent effect observed
NCTC 2544UVB (230 mJ/cm²)10⁻⁷ M-32%

Data sourced from "Reaching a Zen-like State in Skin: Biomimetic Peptide to Balance Sensitivity".[5]

Table 2: Effect of this compound on IL-8 Production in IL-1 Stimulated Human Dermal Fibroblasts

Cell TypeStimulusThis compound Concentration% Inhibition of IL-8 Production
Human Dermal FibroblastsIL-110⁻⁷ M-64%

Data sourced from "Reaching a Zen-like State in Skin: Biomimetic Peptide to Balance Sensitivity".[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • Lyophilized this compound

    • Sterile, cell culture-grade DMSO or ethanol

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add the required volume of sterile DMSO or ethanol to the vial to create a concentrated stock solution (e.g., 10 mM). The molecular weight of this compound is approximately 695.94 g/mol .

    • Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Anti-Inflammatory Assay using Keratinocytes

  • Cell Seeding:

    • Seed human keratinocytes (e.g., NCTC 2544) in a suitable multi-well plate at a density that will result in approximately 80-90% confluency at the time of the experiment.

    • Culture the cells in their recommended growth medium at 37°C in a humidified 5% CO₂ incubator.

  • Induction of Inflammation:

    • Once the cells reach the desired confluency, gently wash them with sterile phosphate-buffered saline (PBS).

    • Expose the cells to a pro-inflammatory stimulus. For example, to mimic UV-induced inflammation, irradiate the cells with a specific dose of UVB (e.g., 230 mJ/cm²).[5]

  • Treatment with this compound:

    • Immediately after stimulation, replace the PBS with fresh culture medium containing the desired concentrations of this compound (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M).

    • Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest peptide concentration) and a positive control (e.g., a known anti-inflammatory agent).

    • Incubate the cells for a predetermined time period (e.g., 24 hours).[5]

  • Analysis of Inflammatory Markers:

    • After the incubation period, collect the cell culture supernatant.

    • Quantify the concentration of pro-inflammatory cytokines (e.g., IL-8) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Normalize the cytokine levels to the total protein concentration of the cell lysate from each well, if necessary.

Visualizations

Palmitoyl_Tripeptide_8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Palmitoyl_Tripeptide_8 Palmitoyl Tripeptide-8 MC1R MC1-R Palmitoyl_Tripeptide_8->MC1R Competitively Binds & Inhibits alpha_MSH α-MSH Inflammatory_Cascade Pro-inflammatory Signaling Cascade MC1R->Inflammatory_Cascade Activates Cytokine_Release Release of IL-1, IL-8, TNF-α Inflammatory_Cascade->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation Experimental_Workflow start Start seed_cells Seed Keratinocytes/ Fibroblasts start->seed_cells induce_inflammation Induce Inflammation (e.g., UVB, IL-1) seed_cells->induce_inflammation treat_cells Treat Cells with This compound induce_inflammation->treat_cells prepare_peptide Prepare Palmitoyl Tripeptide-8 Stock prepare_peptide->treat_cells incubate Incubate for 24h treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant analyze Analyze Cytokines (ELISA) collect_supernatant->analyze end End analyze->end

References

Technical Support Center: Palmitoyl Tripeptide-8 Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Palmitoyl Tripeptide-8 (B12368591) in experimental setups. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Palmitoyl Tripeptide-8 and what is its primary mechanism of action?

A1: this compound is a synthetic lipopeptide, which means it consists of a tripeptide (a chain of three amino acids: Arginine, Histidine, and Phenylalanine) attached to palmitic acid, a fatty acid.[1][2] This structural modification enhances its ability to penetrate the skin.[3] Its primary mechanism of action is to reduce inflammation.[4] It acts as a competitive inhibitor of the α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1-R).[1][4] By blocking α-MSH from binding to its receptor, this compound prevents the downstream signaling that leads to the release of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][4]

Q2: What are the main causes of this compound degradation in an experimental setting?

A2: Like many peptides, this compound is susceptible to degradation from several factors. The primary causes include:

  • pH Instability: It is most stable in a neutral pH range (6.5-7.5) and can undergo hydrolysis in acidic conditions.[5]

  • Temperature: Elevated temperatures can accelerate degradation.

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative damage.

  • Enzymatic Degradation: If using cell culture media containing serum, proteases present in the serum can break down the peptide.

  • Improper Storage: Incorrect storage of the lyophilized powder or solutions can lead to degradation.

  • Repeated Freeze-Thaw Cycles: This can physically damage the peptide structure.

Q3: How should I properly store this compound?

A3: Proper storage is critical to maintaining the integrity of this compound. Recommendations are summarized in the table below.

Storage ConditionLyophilized PowderStock Solution
Temperature -20°C for long-term storage.[1]Aliquot and store at -20°C.[1]
Light Store in the dark.Store in the dark.
Moisture Store in a desiccator to prevent moisture absorption.Use sterile, airtight vials.
Atmosphere For optimal stability, store under an inert gas like dry nitrogen to prevent oxidation.[5]Use buffers degassed to be oxygen-free.

Q4: What is the best way to dissolve this compound for my experiments?

A4: this compound is soluble in water (at concentrations ≥5 mg/mL) and other polar solvents like ethanol (B145695) and DMSO.[5] For cell culture experiments, it is recommended to first dissolve the peptide in a small amount of sterile DMSO and then further dilute it with the appropriate sterile, oxygen-free buffer or cell culture medium to the desired final concentration.[6] It is advisable to sonicate the mixture briefly to aid dissolution and minimize aggregation.[6]

Q5: Can I store this compound in solution for extended periods?

A5: It is not recommended to store peptides in solution for long periods. For best results, prepare fresh working solutions from a frozen stock aliquot immediately before each experiment. If you must store a solution, it should be for a short term (up to one week) at 4°C.[1] For longer-term storage of solutions, it is crucial to aliquot the stock solution into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Loss of Peptide Activity in a Multi-Day Experiment - Degradation in solution: The peptide may be breaking down at 37°C in the cell culture medium. - Enzymatic degradation: If using serum-containing media, proteases may be cleaving the peptide.- Replenish the peptide in the culture medium daily. - Consider using a serum-free medium if compatible with your cell line. - Run a stability control by incubating the peptide in the medium under the same conditions but without cells, and measure its concentration over time.
Inconsistent or Non-Reproducible Results - Inaccurate initial concentration: This could be due to improper dissolution or degradation of the stock solution. - Variability in handling: Inconsistent pipetting or dilution techniques.- Always prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. - Ensure the lyophilized powder is fully equilibrated to room temperature before opening to prevent condensation. - Use calibrated pipettes and follow a consistent dilution protocol.
Peptide Precipitates in Cell Culture Medium - Poor solubility at physiological pH: The peptide may be coming out of solution in the culture medium. - Interaction with media components: The peptide may be binding to proteins or other components in the medium.- Ensure the initial dissolution in DMSO (or another suitable solvent) is complete before diluting in the medium. - Add the peptide solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion. - Filter the final peptide-containing medium through a 0.22 µm sterile filter before adding it to the cells.

Key Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

Protocol 1: In Vitro Keratinocyte Cytokine Release Assay

This protocol outlines the steps to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines (e.g., IL-6, IL-8) from human keratinocytes stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

Materials:

  • Primary Human Epidermal Keratinocytes (HEK)

  • Keratinocyte Growth Medium

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • DMSO (cell culture grade)

  • ELISA kits for human IL-6 and IL-8

Procedure:

  • Cell Culture: Culture HEKs in Keratinocyte Growth Medium at 37°C in a humidified atmosphere of 5% CO2. Subculture the cells when they reach 70-80% confluency.

  • Seeding: Seed the HEKs into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere and grow for 24 hours.

  • Peptide Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution in Keratinocyte Growth Medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).

  • Pre-treatment: Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 2 hours.

  • Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well and centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells.

  • Cytokine Analysis: Analyze the clarified supernatants for the concentrations of IL-6 and IL-8 using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated wells to the LPS-only treated wells (positive control) and the untreated wells (negative control).

Protocol 2: Fibroblast Proliferation Assay (MTT Assay)

This protocol is to determine if this compound has any effect on the proliferation of human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts

  • Fibroblast Growth Medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • PBS

Procedure:

  • Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Peptide Treatment: Prepare serial dilutions of this compound in Fibroblast Growth Medium. Remove the old medium from the wells and add 100 µL of the medium containing the different peptide concentrations. Include a vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control.

Visualizations

Signaling Pathway of this compound

Palmitoyl_Tripeptide_8_Pathway alpha_MSH α-MSH MC1R MC1-R alpha_MSH->MC1R Binds & Activates PT8 Palmitoyl Tripeptide-8 PT8->MC1R Competitively Inhibits AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NF_kB NF-κB Activation CREB->NF_kB Activates Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) NF_kB->Cytokines Upregulates Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: Mechanism of action of this compound.

Experimental Workflow for Cytokine Release Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture_cells Culture Keratinocytes seed_plate Seed Cells in 24-well Plate culture_cells->seed_plate prep_peptide Prepare Palmitoyl Tripeptide-8 Solutions pretreat Pre-treat with This compound prep_peptide->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant elisa Perform ELISA for IL-6 and IL-8 collect_supernatant->elisa analyze_data Analyze and Compare Cytokine Levels elisa->analyze_data

Caption: Workflow for in vitro cytokine release assay.

Troubleshooting Logic for Loss of Peptide Activity

Troubleshooting_Logic start Loss of Peptide Activity Observed check_storage Were stock solutions and powder stored correctly? start->check_storage improper_storage Review and correct storage procedures. Prepare fresh stock. check_storage->improper_storage No check_handling Were fresh working solutions used? check_storage->check_handling Yes end Problem Resolved improper_storage->end old_solution Discard old solutions. Prepare fresh for each experiment. check_handling->old_solution No check_degradation Is the peptide degrading in the assay conditions? check_handling->check_degradation Yes old_solution->end run_control Run a stability control (peptide in medium without cells). check_degradation->run_control Unsure check_degradation->end No degradation_confirmed Replenish peptide during the experiment or use serum-free medium. degradation_confirmed->end run_control->degradation_confirmed

Caption: Troubleshooting logic for peptide activity loss.

References

Troubleshooting inconsistent results in Palmitoyl Tripeptide-8 bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Palmitoyl (B13399708) Tripeptide-8 (B12368591) Bioassays

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Palmitoyl Tripeptide-8. It is designed to help address common issues that can lead to inconsistent results in bioassays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic, biomimetic lipopeptide designed to mimic the action of the anti-inflammatory neuropeptide α-melanocyte-stimulating hormone (α-MSH).[1][2] Its primary mechanism involves acting as a competitive inhibitor at the melanocortin 1 receptor (MC1-R) on skin cells like keratinocytes.[1][3] By binding to MC1-R, it blocks α-MSH, which in turn downregulates the inflammatory cascade, reducing the release of pro-inflammatory cytokines such as IL-1, IL-8, and TNF-α.[1][4][5] This action helps to prevent and soothe inflammation, making it effective for sensitive or irritated skin.[2][6]

Q2: What are the most common bioassays used to evaluate the efficacy of this compound?

The most common bioassays focus on its anti-inflammatory and soothing properties. These include:

  • Cytokine Release Assays: Typically using ELISA to measure the reduction of pro-inflammatory cytokines (e.g., IL-8, TNF-α) in cell culture supernatants. Common models include UVB-irradiated human keratinocytes or IL-1α-stimulated human dermal fibroblasts.[2][4]

  • Neurogenic Inflammation Assays: These are often performed on ex vivo skin explants. The tissue is challenged with an irritant like Substance P to induce vasodilation and edema, and the ability of this compound to counteract these effects is measured.[2]

  • Cell Viability Assays (e.g., MTT, MTS): These are prerequisite assays to determine the non-cytotoxic concentration range of the peptide on the specific cell lines (e.g., keratinocytes, fibroblasts) being used in the efficacy studies.[7][8]

Q3: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the peptide's stability and activity.

  • Storage: The lyophilized powder should be stored refrigerated at 2–8°C, protected from light, and ideally under dry nitrogen to prevent oxidation.[3] For long-term storage, -20°C is recommended.[9]

  • Stability: The peptide is most stable at a neutral pH between 6.5 and 7.5 and can hydrolyze in acidic conditions.[3]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can degrade the peptide.[9][10] It is best practice to aliquot the stock solution into single-use volumes before freezing.[10]

Q4: How should I properly dissolve this compound for my experiments?

The palmitoyl modification makes the peptide soluble in both water and oil-based systems.[11]

  • Solubility: It is soluble in water (at concentrations ≥5 mg/mL) and polar solvents like DMSO and ethanol.[3][12] It is generally insoluble in non-polar solvents.[3]

  • Recommended Procedure: For cell-based assays, it is common to first prepare a concentrated stock solution in a solvent like DMSO and then further dilute it to the final working concentration in the cell culture medium. Always test the final solvent concentration in a vehicle control to ensure it does not affect the cells.

Section 2: Troubleshooting Inconsistent Bioassay Results

This section addresses specific problems that can arise during experimentation.

Problem Area 1: Inconsistent Cytokine Inhibition (ELISA Results)

Q: My ELISA results show high variability between wells or plates. What are the common causes? A: High variability in ELISA results often points to procedural inconsistencies.

  • Potential Cause: Edge Effects. Uneven temperature across the plate during incubation can cause wells on the edge to behave differently.

    • Solution: Avoid stacking plates in the incubator.[13][14] Ensure the plate is sealed properly and placed in the center of the incubator for uniform heating.[14]

  • Potential Cause: Pipetting Errors. Inconsistent pipetting technique can lead to significant variability.

    • Solution: Ensure pipettes are properly calibrated. Use fresh tips for each sample and standard. When adding reagents, pipette carefully down the side of the well to avoid splashing and ensure consistent volumes.[15]

  • Potential Cause: Inadequate Washing. Insufficient or inconsistent washing between steps can leave residual reagents, leading to high background or variable signal.

    • Solution: Ensure all wells are filled and emptied completely during each wash step. After the final wash, tap the inverted plate firmly on absorbent paper to remove any remaining buffer.[14]

  • Potential Cause: Bubbles in Wells. Bubbles can interfere with the optical reading of the plate.

    • Solution: Visually inspect the plate for bubbles before reading. If present, gently tap the plate on the benchtop to dislodge them.[15]

Q: I am not seeing the expected reduction in IL-8 or TNF-α. Why? A: A weak or absent signal can be due to issues with the peptide, reagents, or the experimental setup.

  • Potential Cause: Degraded Peptide. Improper storage or handling may have degraded the this compound.

    • Solution: Use a fresh vial of peptide or a newly prepared stock solution that has been stored correctly at 2-8°C (short-term) or -20°C (long-term) and protected from light.[3][9] Avoid multiple freeze-thaw cycles.[10]

  • Potential Cause: Expired or Improperly Stored Reagents. ELISA kit components are sensitive and can lose activity over time.

    • Solution: Check the expiration dates on all reagents.[14][16] Ensure they have been stored at the recommended temperatures. Do not mix reagents from different kit lots.[13]

  • Potential Cause: Incorrect Reagent Preparation. Errors in diluting antibodies, standards, or the peptide can lead to a failed assay.

    • Solution: Double-check all dilution calculations and ensure reagents are added in the correct sequence as specified by the protocol.[14][16]

  • Potential Cause: Insufficient Incubation Time. The peptide may require more time to exert its biological effect, or the ELISA incubation steps may be too short.

    • Solution: Review the manufacturer's protocol for recommended incubation times. For the peptide pre-incubation step, a duration of 2 to 24 hours is often used, which may require optimization.

Q: My negative controls have a high background signal. What could be the cause? A: High background can mask the true signal and is often caused by non-specific binding or reagent issues.

  • Potential Cause: Insufficient Blocking. The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.

    • Solution: Ensure the blocking step is performed for the recommended time. You may consider trying a different blocking buffer or increasing the blocking time.[16]

  • Potential Cause: Overly High Antibody Concentration. Using too much primary or secondary antibody can lead to non-specific binding.

    • Solution: Titrate your antibodies to find the optimal concentration that gives a strong signal with low background. Follow the dilutions recommended in the kit protocol.[17]

  • Potential Cause: Substrate Contamination or Degradation. The TMB substrate is light-sensitive and can degrade if not stored properly.

    • Solution: Store the substrate protected from light.[14] Ensure all glassware and reagent reservoirs are clean.

Problem Area 2: Issues with Cell-Based Assays

Q: The peptide appears to be causing cell death in my assay. How can I address this? A: It is crucial to work within the non-cytotoxic range of the peptide.

  • Potential Cause: Peptide Concentration is Too High. All substances can become toxic at high concentrations.

    • Solution: Perform a cell viability assay (e.g., MTT, MTS, or Neutral Red) to determine the IC50 and the non-toxic concentration range for your specific cell type and experimental duration.[7][8] Subsequent efficacy assays should use concentrations well below the cytotoxic threshold.[8]

  • Potential Cause: Solvent Toxicity. If using a solvent like DMSO to dissolve the peptide, high final concentrations in the culture medium can be toxic to cells.

    • Solution: Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and include a vehicle control (medium with the same amount of solvent but no peptide) in your experiments.

Q: The response of my cells (keratinocytes/fibroblasts) to the inflammatory stimulus is inconsistent. What should I check? A: A variable response to the stimulus will lead to inconsistent inhibition data.

  • Potential Cause: Cell Health and Passage Number. Cells that are unhealthy, too confluent, or at a high passage number can respond differently to stimuli.

    • Solution: Use cells from a consistent, low passage number. Ensure they are healthy and in the logarithmic growth phase before starting the experiment.

  • Potential Cause: Inconsistent Stimulus Application. Variability in the dose of UVB radiation or the concentration of IL-1α will alter the inflammatory response.

    • Solution: For UVB studies, ensure the UVB source is calibrated and provides a uniform dose across all wells. For chemical stimuli like IL-1α or Substance P, ensure the stock solution is well-mixed and diluted accurately.

Section 3: Quantitative Data & Experimental Protocols

Data Presentation: Summary of Reported Efficacy

The following table summarizes quantitative results from key bioassays for this compound.

Bioassay TypeCell/Tissue ModelStimulusPeptide Conc.Observed Effect (Inhibition)Reference
Cytokine Release Human KeratinocytesUVB (230 mJ/cm²)10⁻⁷ M-32% in IL-8 Production[2]
Cytokine Release Human FibroblastsIL-110⁻⁷ M-64% in IL-8 Production[2]
Neurogenic Inflammation Human Skin ExplantsSubstance PNot Specified-51% in Vasodilation (Vessel Size)[2]
Neurogenic Inflammation Human Skin ExplantsSubstance PNot Specified-60% in Edema Formation[2][3]
Experimental Protocols

Protocol 1: In Vitro Cytokine (IL-8) Inhibition Assay in UVB-Irradiated Keratinocytes

  • Cell Seeding: Plate normal human keratinocytes (e.g., NCTC 2544) in 96-well plates and culture until they reach approximately 80% confluency.

  • Peptide Pre-treatment: Remove the culture medium and replace it with fresh medium containing various non-cytotoxic concentrations of this compound or a vehicle control. Incubate for 2-24 hours.

  • UVB Irradiation: Wash the cells with phosphate-buffered saline (PBS). Expose the cells to a controlled dose of UVB radiation (e.g., 230 mJ/cm²), leaving a thin layer of PBS to cover the cells during exposure.[2]

  • Incubation: Remove the PBS and add back the medium containing the respective concentrations of this compound. Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Quantify the concentration of IL-8 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Analysis: Compare the IL-8 levels in peptide-treated wells to the UVB-irradiated vehicle control wells to determine the percentage of inhibition.

Protocol 2: Ex Vivo Neurogenic Inflammation Assay

  • Tissue Preparation: Use fresh human skin explants maintained in survival medium.

  • Treatment: Topically apply a solution containing this compound or a vehicle control to the explants.

  • Inflammatory Challenge: After a pre-incubation period, expose the explants to Substance P (SP) to induce neurogenic inflammation.[2]

  • Incubation: Incubate the explants for a defined period to allow for the development of vasodilation and edema.

  • Histological Analysis: Fix, section, and stain the tissue samples (e.g., with Hematoxylin and Eosin).

  • Quantification:

    • Vasodilation: Use microscopy and image analysis software to measure the number and average size of dilated capillaries in the superficial dermis.[2]

    • Edema: Quantify edema by measuring the increase in white spaces between collagen bundles in the dermis.[2]

  • Analysis: Compare the measurements from peptide-treated explants to those from the SP-only control to calculate the percentage of inhibition.

Section 4: Visual Guides & Workflows

This section provides diagrams to illustrate key concepts and processes related to this compound bioassays.

Palmitoyl_Tripeptide_8_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Skin Cell (e.g., Keratinocyte) cluster_result Biological Effect Alpha_MSH α-MSH MC1R MC1 Receptor Alpha_MSH->MC1R Binds & Activates Inflammation Inflammatory Cascade (Signaling Proteins) MC1R->Inflammation Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) Inflammation->Cytokines Upregulates Release Result Inflammation (Redness, Swelling) PT8 Palmitoyl Tripeptide-8 PT8->MC1R Competitively Inhibits

Caption: this compound signaling pathway.

Troubleshooting_Workflow cluster_peptide Peptide Integrity cluster_assay Assay Procedure cluster_cells Biological System start Inconsistent Bioassay Results p1 Check Storage Conditions (Temp, Light) start->p1 a1 Review Pipetting Technique start->a1 c1 Confirm Cell Health & Passage Number start->c1 p2 Verify Solubility & Dissolution Protocol p3 Prepare Fresh Stock Solution p4 Confirm Purity & Age of Peptide end Optimized Results p4->end a2 Validate Reagent Prep & Expiration Dates a3 Standardize Washing & Incubation Steps a4 Check for Edge Effects & Bubbles a4->end c2 Run Cell Viability Assay (Cytotoxicity) c3 Calibrate Stimulus (UVB Dose, Irritant Conc.) c3->end

Caption: General troubleshooting workflow for inconsistent results.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Stimulus cluster_analysis Phase 3: Analysis step1 1. Seed Cells (e.g., Keratinocytes) in 96-well plate step2 2. Culture until ~80% confluency step1->step2 step3 3. Pre-treat with Palmitoyl Tripeptide-8 or Vehicle step2->step3 step4 4. Apply Inflammatory Stimulus (e.g., UVB) step3->step4 step5 5. Incubate for 24 hours step4->step5 step6 6. Collect Cell Supernatant step5->step6 step7 7. Perform Cytokine ELISA (e.g., for IL-8) step6->step7 step8 8. Analyze Data & Calculate % Inhibition step7->step8

Caption: Experimental workflow for a cytokine inhibition assay.

References

Stability testing of Palmitoyl Tripeptide-8 under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Palmitoyl (B13399708) Tripeptide-8 under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage for Palmitoyl Tripeptide-8 powder?

A1: For short-term storage (up to a few weeks), lyophilized this compound powder is stable at room temperature but should be kept in a cool, dry place away from direct light. For long-term storage, it is recommended to store the powder at -20°C or -80°C to ensure its stability for up to 24 months.

Q2: How should I store solutions of this compound?

A2: this compound is less stable in solution compared to its lyophilized form. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation and aggregation.

Q3: What is the optimal pH for maintaining the stability of this compound in solution?

A3: this compound is most stable in a neutral pH range of 6.5 to 7.5[1]. In acidic conditions, it is susceptible to hydrolysis, and in alkaline conditions (pH > 8.0), degradation can also be accelerated, particularly at elevated temperatures.

Q4: Is this compound sensitive to light?

A4: Yes, peptides containing aromatic amino acids, such as phenylalanine in this compound, can be susceptible to photodegradation upon exposure to UV light. It is recommended to protect both the solid peptide and its solutions from light by using amber vials or by wrapping containers in foil.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving the peptide powder. This compound has a hydrophobic palmitoyl chain, which can affect its solubility in aqueous solutions.Start by attempting to dissolve a small amount in sterile, distilled water. If solubility is poor, a small amount of an organic solvent such as DMSO or ethanol (B145695) can be used to first dissolve the peptide, followed by gradual dilution with the aqueous buffer of choice. Sonication may also aid dissolution.
Precipitation or cloudiness observed in the peptide solution over time. This may indicate peptide aggregation, which is common for hydrophobic peptides, especially at high concentrations or during freeze-thaw cycles.Ensure the pH of the solution is within the stable range (6.5-7.5)[1]. Store solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. If aggregation persists, consider using a different buffer or adding a solubilizing agent, ensuring it is compatible with your experimental setup.
Loss of peptide activity in experiments. This could be due to degradation from improper storage conditions such as exposure to high temperatures, non-optimal pH, or light.Review the storage and handling procedures. Ensure the peptide has been stored at the correct temperature and protected from light. Verify the pH of all buffers and solutions. It is advisable to perform a purity check of the peptide stock using a stability-indicating method like HPLC.
Inconsistent experimental results. In addition to peptide degradation, this could be due to inaccurate peptide concentration determination, possibly due to the peptide's hygroscopic nature.Allow the lyophilized powder to equilibrate to room temperature in a desiccator before weighing. Use a precise microbalance and prepare stock solutions carefully. It is good practice to determine the peptide concentration of the stock solution using a validated method.

Stability Data

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on general principles of peptide degradation and the stability of similar palmitoylated peptides. Actual results may vary depending on the specific formulation and experimental conditions.

Table 1: Effect of Temperature on the Stability of this compound in Solution (pH 7.0)

Storage TemperaturePurity (%) after 1 monthPurity (%) after 3 monthsPurity (%) after 6 months
4°C>99%~98%~97%
25°C (Room Temp)~97%~92%~85%
40°C~90%~75%<60%

Table 2: Effect of pH on the Stability of this compound in Solution at 25°C

pHPurity (%) after 24 hoursPurity (%) after 7 days
4.0~95%~88%
7.0>99%~98%
8.0~98%~94%

Table 3: Effect of Light Exposure on the Stability of this compound in Solution (pH 7.0) at 25°C

ConditionPurity (%) after 24 hoursPurity (%) after 7 days
Protected from Light>99%~98%
Exposed to UV Light~96%~90%

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the purity and degradation of this compound.

1. Objective: To develop a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Mobile Phase A and B. Dilute to a working concentration of 0.1 mg/mL.

  • Forced Degradation Samples:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Let stand at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Let stand at room temperature for 4 hours.

    • Thermal Degradation: Heat the solid peptide at 105°C for 24 hours. Prepare a 0.1 mg/mL solution.

    • Photodegradation: Expose the solid peptide to UV light (254 nm) for 24 hours. Prepare a 0.1 mg/mL solution.

5. Analysis: Inject the standard solution and the prepared forced degradation samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis A This compound Stock Solution B Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Forced Degradation Samples B->C D HPLC-UV Analysis C->D E Data Acquisition D->E F Purity Assessment & Degradation Profiling E->F

Experimental workflow for forced degradation studies.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., UV Radiation) cluster_cell Keratinocyte UV UVB aMSH α-MSH UV->aMSH Induces Release MC1R MC1-R Receptor Inflammatory_Cascade Inflammatory Cascade MC1R->Inflammatory_Cascade Activates aMSH->MC1R Binds & Activates PT8 This compound PT8->MC1R Blocks Binding Cytokines Pro-inflammatory Cytokines (IL-1, IL-8, TNF-α) Inflammatory_Cascade->Cytokines Leads to Release Redness Redness Cytokines->Redness Swelling Swelling Cytokines->Swelling

Signaling pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Efficacy of Palmitoyl Tripeptide-8 and α-MSH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the anti-inflammatory properties of Palmitoyl Tripeptide-8 and the endogenous peptide α-MSH, offering a comparative analysis of their mechanisms and efficacy for researchers, scientists, and drug development professionals.

In the realm of immunomodulation and dermatological research, the quest for potent anti-inflammatory agents is perpetual. This guide provides a detailed comparison of two key peptides: the synthetic this compound and the endogenous α-Melanocyte-Stimulating Hormone (α-MSH). Both molecules are recognized for their ability to quell inflammatory responses, primarily through their interaction with the melanocortin 1 receptor (MC1R). This document will dissect their mechanisms of action, present comparative efficacy data from in vitro studies, and provide detailed experimental protocols to support further research.

Mechanism of Action: A Tale of Two Peptides at the Same Receptor

The anti-inflammatory effects of both this compound and α-MSH are mediated through the MC1R, a G-protein coupled receptor expressed on the surface of various cell types, including keratinocytes and melanocytes.[1] However, their interaction with this receptor appears to differ fundamentally.

α-Melanocyte-Stimulating Hormone (α-MSH) is the natural agonist for the MC1R.[1] Upon binding, it initiates a signaling cascade that typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and activate the CREB transcription factor. Activated CREB promotes the transcription of anti-inflammatory genes. Furthermore, this pathway can inhibit the pro-inflammatory NF-κB signaling pathway, a master regulator of inflammation, thereby reducing the expression of numerous pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8.[1][2]

This compound , a synthetic lipopeptide, is designed for enhanced skin penetration. Its mechanism is described as a biomimetic of a natural neuropeptide with anti-inflammatory activity. One source describes this compound as a competitive inhibitor of α-MSH binding to the MC1R.[3] By competing with the natural agonist, it can modulate the inflammatory response. Another source suggests it mimics the action of α-MSH.[3] For the purpose of this guide, we will proceed with the more detailed "competitive inhibitor" hypothesis for its anti-inflammatory action, which suggests it prevents or reduces the downstream signaling that would be initiated by α-MSH or other pro-inflammatory stimuli.

Signaling Pathway Overview

The following diagram illustrates the proposed signaling pathways for both α-MSH and this compound, highlighting their interaction with the MC1R and subsequent impact on inflammatory signaling.

Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space a-MSH a-MSH MC1R MC1R a-MSH->MC1R Binds & Activates Palmitoyl_Tripeptide-8 Palmitoyl_Tripeptide-8 Palmitoyl_Tripeptide-8->MC1R Competitively Inhibits AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Activates NF-kB_Pathway NF-κB Pathway PKA->NF-kB_Pathway Inhibits Anti-inflammatory_Genes Anti-inflammatory Gene Transcription CREB->Anti-inflammatory_Genes Pro-inflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1, IL-6, IL-8) NF-kB_Pathway->Pro-inflammatory_Cytokines Promotes

Figure 1: Proposed signaling pathways of α-MSH and this compound.

Comparative Efficacy: Inhibition of Pro-inflammatory Cytokines

Quantitative data from in vitro studies provide a direct comparison of the anti-inflammatory efficacy of this compound and α-MSH. The following table summarizes the key findings on the inhibition of Interleukin-8 (IL-8), a potent pro-inflammatory chemokine.

Parameter This compound α-MSH (Positive Control) Experimental Model Stimulus
IL-8 Inhibition -32% at 10-7 MComparable to this compoundHuman Keratinocytes (NCTC 2544)UVB Irradiation
IL-8 Inhibition -64% at 10-7 MLess potent than this compoundHuman Dermal FibroblastsInterleukin-1 (IL-1)

Detailed Experimental Protocols

To facilitate reproducibility and further investigation, detailed methodologies for the key experiments are provided below.

In Vitro Model 1: Inhibition of UVB-Induced IL-8 in Human Keratinocytes

Objective: To assess the ability of this compound and α-MSH to inhibit the production of the pro-inflammatory cytokine IL-8 in human keratinocytes following UVB irradiation.

Experimental Workflow:

Keratinocyte_Experiment_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Irradiation & Treatment cluster_analysis Analysis A Culture human keratinocytes (e.g., NCTC 2544) to 70-80% confluency B Seed cells in 24-well plates A->B C Expose cells to UVB irradiation (e.g., 100-300 J/m²) B->C D Incubate with varying concentrations of This compound or α-MSH (e.g., 10⁻⁹ M to 10⁻⁷ M) C->D E Collect culture supernatants after 24 hours D->E F Quantify IL-8 levels using ELISA E->F G Normalize IL-8 levels to total protein concentration F->G

Figure 2: Workflow for UVB-induced IL-8 inhibition assay in keratinocytes.

Methodology:

  • Cell Culture: Human epidermal keratinocytes (e.g., NCTC 2544 cell line) are cultured in appropriate media (e.g., Keratinocyte Growth Medium) at 37°C in a humidified atmosphere with 5% CO₂. Cells are grown to 70-80% confluency.

  • UVB Irradiation: Prior to irradiation, the culture medium is removed and replaced with a thin layer of phosphate-buffered saline (PBS). Cells are then exposed to a controlled dose of UVB radiation (e.g., 100-300 J/m²).

  • Treatment: Immediately after irradiation, the PBS is replaced with fresh culture medium containing either this compound or α-MSH at various concentrations (e.g., 10⁻⁹ M, 10⁻⁷ M). A vehicle control (medium without peptides) is also included.

  • Incubation: The treated cells are incubated for 24 hours to allow for cytokine production and secretion.

  • IL-8 Quantification: After incubation, the culture supernatants are collected and centrifuged to remove cellular debris. The concentration of IL-8 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[4]

  • Data Analysis: The percentage of IL-8 inhibition is calculated relative to the UVB-irradiated, untreated control.

In Vitro Model 2: Inhibition of IL-1-Induced IL-8 in Human Dermal Fibroblasts

Objective: To compare the efficacy of this compound and α-MSH in reducing IL-8 production in human dermal fibroblasts stimulated with the pro-inflammatory cytokine IL-1.

Methodology:

  • Cell Culture: Primary human dermal fibroblasts are cultured in standard fibroblast growth medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂ until they reach near-confluency.

  • Stimulation and Treatment: The culture medium is replaced with fresh medium containing a pro-inflammatory stimulus, such as Interleukin-1α (IL-1α) or Interleukin-1β (IL-1β), at a concentration known to induce a robust IL-8 response. Concurrently, cells are treated with this compound or α-MSH at the desired concentrations (e.g., 10⁻⁷ M).

  • Incubation: Cells are incubated for a period sufficient for maximal IL-8 production, typically 24 hours.

  • IL-8 Quantification: As described in the previous protocol, culture supernatants are collected, and IL-8 levels are measured by ELISA.

  • Data Analysis: The inhibitory effect of the peptides is determined by comparing the IL-8 levels in the treated wells to those in the IL-1 stimulated, untreated control wells.

Conclusion

Both this compound and α-MSH demonstrate significant anti-inflammatory properties by modulating the MC1R. While α-MSH is the natural agonist that initiates an anti-inflammatory cascade, this compound, likely acting as a competitive inhibitor, shows potent efficacy in reducing pro-inflammatory cytokine production. Notably, in an IL-1 stimulated fibroblast model, this compound exhibited superior inhibition of IL-8 compared to α-MSH. This suggests that for certain inflammatory triggers, a competitive antagonist approach might be more effective in dampening the inflammatory response. Further research is warranted to fully elucidate the nuances of this compound's mechanism of action and to explore its therapeutic potential in various inflammatory conditions. The provided data and protocols offer a solid foundation for such future investigations.

References

A Comparative Study of Anti-Inflammatory Peptides: Palmitoyl Tripeptide-8 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of cutaneous inflammation is a cornerstone of dermatological research and cosmetic science. In recent years, bioactive peptides have emerged as a promising class of compounds that can modulate inflammatory pathways with high specificity. This guide provides a comparative analysis of Palmitoyl Tripeptide-8 against other notable anti-inflammatory peptides, Acetyl Tetrapeptide-40 and Palmitoyl Tetrapeptide-7. The comparison is supported by a review of their mechanisms of action and available experimental data to assist in research and development applications.

Peptide Profiles and Mechanisms of Action

This compound (Neutrazen™)

This compound is a biomimetic peptide derived from the neuropeptide α-melanocyte-stimulating hormone (α-MSH).[1] Its primary mechanism involves acting as a competitive antagonist for the melanocortin 1 receptor (MC1-R).[2] By binding to MC1-R, it prevents the pro-inflammatory cascade typically initiated by α-MSH binding, thereby down-regulating the production of inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[2][3] Furthermore, it is effective in mitigating neurogenic inflammation by reducing the effects of substance P, a neuropeptide that causes vasodilation, edema, and the release of inflammatory mediators.[1][4] This dual action makes it particularly suitable for applications targeting sensitive or reactive skin.[2][5]

Acetyl Tetrapeptide-40 (Telangyn™)

Acetyl Tetrapeptide-40 is specifically designed to combat inflammation-induced skin redness, erythema, and telangiectasia.[1] Its mechanism centers on counteracting the effects of the antimicrobial peptide LL-37.[6] Overexpression of LL-37 can trigger an excessive inflammatory response, leading to the release of pro-inflammatory cytokines IL-6 and IL-8.[6] Acetyl Tetrapeptide-40 inhibits the release of these interleukins, thereby calming the inflammatory cascade.[1][7] Additionally, it helps preserve the integrity of the extracellular matrix by preventing the activation of matrix metalloproteinases (MMPs) and exhibits a photoprotective effect against UV-induced inflammation.[1][8]

Palmitoyl Tetrapeptide-7

Palmitoyl Tetrapeptide-7 is recognized for its ability to suppress the production of the key pro-inflammatory cytokine, Interleukin-6 (IL-6).[6] Elevated levels of IL-6 are associated with an accelerated degradation of the extracellular matrix, contributing to wrinkle formation and loss of skin elasticity. By downregulating IL-6, Palmitoyl Tetrapeptide-7 helps to reduce inflammation and its subsequent damage to the skin's structural proteins.[9] It is theorized to interfere with the NF-κB signaling cascade, a central pathway in inflammatory responses.[8] This peptide is frequently combined with Palmitoyl Tripeptide-1 in the well-known complex "Matrixyl 3000" to synergistically support skin repair and collagen synthesis.[7]

Comparative Performance: Quantitative Data

The following tables summarize the available quantitative data on the anti-inflammatory efficacy of each peptide from in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Activity
PeptideModel / StimulantTarget Cytokine / EnzymeConcentrationResult (% Inhibition)Source(s)
This compound IL-1α-stimulated FibroblastsIL-810⁻⁷ M64% [1]
UVB-irradiated KeratinocytesIL-810⁻⁷ M - 10⁻⁹ MSignificant Inhibition[2][3]
Substance P-stimulated Skin ExplantsTNF-αNot SpecifiedSignificant Inhibition[4]
Acetyl Tetrapeptide-40 LL-37-stimulated KeratinocytesIL-60.5 mg/mL24.2%
LL-37-stimulated KeratinocytesIL-80.5 mg/mL22.8%
Enzyme AssayCollagenaseNot SpecifiedUp to 100%
Palmitoyl Tetrapeptide-7 UV-irradiated CellsIL-6Not Specified86% [6]
Stimulated Cells (General)IL-6Not SpecifiedUp to 40% [6]
Table 2: In Vivo (Clinical) Efficacy
PeptideStudy ParameterDurationResult (% Reduction)Source(s)
This compound SDS-induced IrritationNot SpecifiedPrevention & Alleviation[1]
Acetyl Tetrapeptide-40 Erythema Intensity4 Weeks19.2%
General Skin Redness4 Weeks17.7%
Size/Intensity of Red Areas4 Weeks14.3%
Palmitoyl Tetrapeptide-7 (Data often in combination with Palmitoyl Tripeptide-1)--

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language script.

G This compound Signaling Pathway cluster_0 Neurogenic Inflammation cluster_1 MC1-R Signaling cluster_2 Peptide Action SP Substance P NI Neurogenic Inflammation SP->NI Vaso Vasodilation, Edema NI->Vaso Cytokines1 IL-1, TNF-α Release NI->Cytokines1 aMSH α-MSH MC1R MC1 Receptor aMSH->MC1R Cytokines2 IL-1, IL-6, IL-8, TNF-α Release MC1R->Cytokines2 PT8 Palmitoyl Tripeptide-8 PT8->NI Inhibits PT8->MC1R Blocks

Caption: this compound dual-action anti-inflammatory pathway.

G Comparative Anti-Inflammatory Pathways LL37 LL-37 IL6_8 IL-6 & IL-8 Release LL37->IL6_8 UV UV Radiation IL6 IL-6 Release UV->IL6 AT40 Acetyl Tetrapeptide-40 AT40->IL6_8 Inhibits PT7 Palmitoyl Tetrapeptide-7 PT7->IL6 Inhibits

Caption: Inhibition pathways for AT-40 and PT-7.

G General In Vitro Experimental Workflow A 1. Cell Culture (e.g., Keratinocytes, Fibroblasts) B 2. Inflammatory Challenge (e.g., UVB, LPS, LL-37) A->B C 3. Treatment Incubate with test peptide at various concentrations B->C D 4. Supernatant Collection Collect cell culture media after incubation period C->D E 5. Cytokine Quantification Measure cytokine levels (e.g., IL-6, IL-8) via ELISA D->E F 6. Data Analysis Compare peptide-treated groups to control E->F

Caption: Workflow for in vitro anti-inflammatory peptide screening.

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for evaluating the anti-inflammatory properties of these peptides.

Protocol 1: UVB-Induced Inflammation in Human Keratinocytes

This protocol is designed to assess a peptide's ability to inhibit cytokine release following UVB-induced cellular stress.

  • Cell Culture:

    • Culture normal human keratinocytes (e.g., NCTC 2544 cell line) in appropriate keratinocyte growth medium.

    • Seed cells in multi-well plates and grow to 80-90% confluency. Prior to irradiation, replace the growth medium with a phosphate-buffered saline (PBS) solution.

  • UVB Irradiation:

    • Expose the cells to a controlled dose of UVB radiation, for example, 230 mJ/cm².[2]

    • Immediately after irradiation, remove the PBS and replace it with fresh culture medium.

  • Peptide Treatment:

    • Add the test peptide (e.g., this compound) to the culture medium at desired final concentrations (e.g., 10⁻⁹ M to 10⁻⁷ M).[2]

    • Include a positive control (e.g., α-MSH) and an untreated (vehicle) control.[2]

    • Incubate the cells for a defined period, typically 24 hours, at 37°C and 5% CO₂.[2]

  • Cytokine Quantification:

    • After incubation, collect the cell culture supernatant from each well.

    • Quantify the concentration of the target cytokine (e.g., IL-8) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each peptide concentration relative to the UVB-irradiated, untreated control.

Protocol 2: LL-37-Induced Inflammation in Human Keratinocytes

This protocol evaluates a peptide's capacity to block the pro-inflammatory effects of the antimicrobial peptide LL-37.

  • Cell Culture:

    • Culture primary human keratinocytes in appropriate media and seed in multi-well plates until confluent.

  • Peptide Pre-incubation:

    • Prepare solutions of the inflammatory stimulant LL-37 (e.g., 0.05 mg/mL).

    • Pre-incubate the LL-37 solution alone or with the test peptide (e.g., Acetyl Tetrapeptide-40 at 0.025 to 0.5 mg/mL) for 1 hour at room temperature.

  • Cell Treatment:

    • Treat the cultured keratinocytes with the pre-incubated mixtures of LL-37 and the test peptide.

    • Include controls for untreated cells and cells treated with LL-37 alone.

    • Incubate for a specified period (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Quantification:

    • Collect the cell culture supernatants.

    • Measure the concentrations of IL-6 and IL-8 using specific ELISA kits.

  • Data Analysis:

    • Determine the percentage reduction in IL-6 and IL-8 levels in the peptide-treated groups compared to the group stimulated with LL-37 alone.

Protocol 3: Substance P-Induced Neurogenic Inflammation in Skin Explants

This ex vivo model assesses a peptide's effect on inflammation in a more complex tissue environment.

  • Tissue Preparation:

    • Obtain human skin explants from cosmetic surgery (e.g., abdominoplasty) under ethical guidelines.

    • Maintain the explants in a suitable culture medium, often at the air-liquid interface on a culture insert.

  • Inflammatory Challenge and Treatment:

    • Induce neurogenic inflammation by adding Substance P (SP) to the culture medium.[1]

    • Concurrently, treat the explants with the test peptide (e.g., this compound) or a vehicle control.

  • Incubation and Analysis:

    • Incubate the skin explants for a set period (e.g., 24-48 hours).

    • Following incubation, analyze the culture medium for levels of pro-inflammatory cytokines such as TNF-α using ELISA.[4]

    • The tissue itself can be processed for histological or immunohistochemical analysis to assess inflammatory cell infiltration and vasodilation.[1]

  • Data Analysis:

    • Compare cytokine levels and histological changes in the peptide-treated explants to the SP-stimulated control.

References

A Comparative Analysis of Palmitoyl Tripeptide-8 and Palmitoyl Tripeptide-1 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the mechanisms, efficacy, and experimental validation of two prominent bioactive peptides in skin health and inflammatory response.

This guide provides a comprehensive comparison of Palmitoyl (B13399708) Tripeptide-8 and Palmitoyl Tripeptide-1, two synthetic lipopeptides with significant applications in dermatology and cosmetic science. While both peptides are designed to interact with skin physiology, they operate through distinct mechanisms to achieve different primary outcomes. Palmitoyl Tripeptide-8 is primarily recognized for its potent anti-inflammatory and soothing properties, making it a key ingredient for sensitive and irritated skin. In contrast, Palmitoyl Tripeptide-1 is a well-established signal peptide that promotes the synthesis of extracellular matrix proteins, effectively addressing signs of aging such as wrinkles and loss of firmness.

This analysis synthesizes available experimental data to offer a clear, evidence-based comparison for researchers, scientists, and professionals in drug development.

At a Glance: Key Differences

FeatureThis compoundPalmitoyl Tripeptide-1
Primary Function Anti-inflammatory, Soothing, Reduces RednessAnti-aging, Wrinkle Reduction, Skin Firming
Mechanism of Action Competitively inhibits α-MSH binding to the MC1 receptor, downregulating pro-inflammatory cytokines.Mimics a fragment of type I collagen, stimulating the synthesis of extracellular matrix components (e.g., collagen, GAGs) via the TGF-β pathway.
Key Molecular Target Melanocortin 1 Receptor (MC1-R)Fibroblast receptors, TGF-β signaling pathway
Amino Acid Sequence Arginine, Histidine, PhenylalanineGlycine, Histidine, Lysine (GHK)
Primary Applications Sensitive skin, irritated skin, reduction of neurogenic inflammation, post-inflammatory hyperpigmentation.Anti-wrinkle creams, firming serums, age-defying formulations.

This compound: The Neuro-Soothing Modulator

This compound is a multifunctional neuropeptide designed to prevent and alleviate symptoms of skin irritation and neurogenic inflammation.[1][2] Its mechanism is centered on modulating the skin's response to external and internal stressors.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist to the melanocortin 1 receptor (MC1-R).[3][4] The endogenous ligand for this receptor, α-melanocyte-stimulating hormone (α-MSH), plays a role in inflammatory responses.[3] By binding to MC1-R, this compound inhibits the signaling cascade initiated by α-MSH, leading to a significant reduction in the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3][4] This peptide is particularly effective in mitigating the inflammatory effects of substance P, a neuropeptide involved in vasodilation and edema.[3][4]

Palmitoyl_Tripeptide_8_Pathway cluster_stressor External/Internal Stressors cluster_cell Skin Cell (e.g., Keratinocyte) UV_Radiation UV Radiation a_MSH α-MSH UV_Radiation->a_MSH induces release Irritants Chemical Irritants Substance_P Substance P Irritants->Substance_P induces release Inflammatory_Cascade Inflammatory Cascade Substance_P->Inflammatory_Cascade activates MC1R MC1 Receptor MC1R->Inflammatory_Cascade activates a_MSH->MC1R binds PT8 Palmitoyl Tripeptide-8 PT8->MC1R competitively binds and inhibits Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) Inflammatory_Cascade->Cytokines leads to release of

Signaling pathway of this compound.
Quantitative Efficacy Data

Experimental ModelParameter MeasuredConcentrationResult
UVB-irradiated human keratinocytesIL-8 Production10-7 M-32% inhibition[3][5]
IL-1α stimulated human dermal fibroblastsIL-8 Production10-7 M-64% inhibition[3][5]
Substance P-treated skin explantsSize of dilated blood vesselsNot specified-51% reduction[3][5]
Substance P-treated skin explantsEdemaNot specified-60% reduction[3][5]

Palmitoyl Tripeptide-1: The Collagen Synthesis Stimulator

Palmitoyl Tripeptide-1, also known as Pal-GHK, is a signal peptide that plays a crucial role in the repair and remodeling of the dermal matrix.[6][7] Its primary function is to stimulate the production of key components of the extracellular matrix (ECM), leading to a reduction in the appearance of wrinkles and an improvement in skin firmness.[6][7]

Mechanism of Action and Signaling Pathway

Palmitoyl Tripeptide-1 is a fragment of the alpha-1 chain of type I collagen.[8] It is believed to act as a matrikine, a type of messenger peptide that signals to fibroblasts to synthesize new collagen and other ECM components like glycosaminoglycans (GAGs) and fibronectin.[8] This process is thought to be mediated through the activation of the Transforming Growth Factor-beta (TGF-β) pathway, a key regulator of collagen production.[8] The palmitoyl moiety enhances the peptide's lipophilicity, which improves its penetration through the skin barrier.[7][8]

Palmitoyl_Tripeptide_1_Pathway cluster_peptide Signal Peptide cluster_cell Dermal Fibroblast PT1 Palmitoyl Tripeptide-1 (Pal-GHK) Fibroblast_Receptor Fibroblast Receptor PT1->Fibroblast_Receptor binds to TGF_beta_Pathway TGF-β Pathway Fibroblast_Receptor->TGF_beta_Pathway activates Gene_Expression Gene Expression for ECM Proteins TGF_beta_Pathway->Gene_Expression upregulates ECM_Synthesis Synthesis of: - Collagen (Types I & III) - Fibronectin - Glycosaminoglycans Gene_Expression->ECM_Synthesis leads to increased Skin_Improvement Reduced Wrinkles Increased Firmness ECM_Synthesis->Skin_Improvement results in

Signaling pathway of Palmitoyl Tripeptide-1.
Quantitative Efficacy Data

Study TypeParameter MeasuredConcentration/DurationResult
Clinical Study (15 women)Wrinkle Length and DepthTwice daily for 4 weeksStatistically significant reductions[9]
Clinical Study (23 women)Skin Thickness4 weeks~4% increase[9]
In-vivo (manufacturer data)Wrinkle Depth3 ppm for 4 weeksUp to 36% reduction[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are overviews of the key experimental protocols used to evaluate the efficacy of this compound and Palmitoyl Tripeptide-1.

In Vitro Cytokine Release Assay (for this compound)

This assay is designed to measure the anti-inflammatory effect of a test compound by quantifying the release of cytokines from immune or skin cells in response to an inflammatory stimulus.

Objective: To determine the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., IL-8) in human skin cells.

Methodology Overview:

  • Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media until they reach a suitable confluence.

  • Stimulation: The cells are pre-treated with varying concentrations of this compound for a specified period. Subsequently, an inflammatory stimulus is introduced. For keratinocytes, this could be UVB radiation, while for fibroblasts, a pro-inflammatory cytokine like IL-1α is often used.

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for cytokine production and release into the culture supernatant.

  • Quantification: The culture supernatant is collected, and the concentration of the target cytokine (e.g., IL-8) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage inhibition of cytokine release by this compound is calculated by comparing the results from treated cells to those of the stimulated, untreated control cells.

Cytokine_Assay_Workflow Start Start: Cell Culture (Fibroblasts/Keratinocytes) Pre_treatment Pre-treatment with This compound Start->Pre_treatment Stimulation Inflammatory Stimulus (e.g., UVB, IL-1α) Pre_treatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection ELISA Quantify Cytokines (e.g., IL-8) via ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis: Calculate % Inhibition ELISA->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro cytokine release assay.
In Vitro Collagen Synthesis Assay (for Palmitoyl Tripeptide-1)

This assay is used to evaluate the ability of a test compound to stimulate the production of collagen in dermal fibroblasts.

Objective: To quantify the increase in collagen synthesis by human dermal fibroblasts following treatment with Palmitoyl Tripeptide-1.

Methodology Overview:

  • Cell Culture: Human dermal fibroblasts are seeded in culture plates and grown to near confluence.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Palmitoyl Tripeptide-1. A control group with no peptide is also included.

  • Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for the synthesis and secretion of new collagen into the culture medium.

  • Collagen Quantification: The amount of newly synthesized collagen in the culture supernatant is measured. Common methods include:

    • Sirius Red Staining: A colorimetric method where the dye specifically binds to collagen, and the amount of bound dye is quantified spectrophotometrically.

    • Hydroxyproline (B1673980) Assay: As hydroxyproline is an amino acid largely specific to collagen, its quantification after acid hydrolysis of the samples provides a measure of collagen content.

    • ELISA: Using antibodies specific to pro-collagen type I.

  • Data Analysis: The increase in collagen synthesis in the treated groups is calculated as a percentage relative to the untreated control group.

Collagen_Assay_Workflow Start Start: Culture Human Dermal Fibroblasts Treatment Treat with Palmitoyl Tripeptide-1 Start->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Sample_Collection Collect Culture Supernatant Incubation->Sample_Collection Quantification Quantify Collagen (Sirius Red, Hydroxyproline, or ELISA) Sample_Collection->Quantification Data_Analysis Data Analysis: Calculate % Increase vs. Control Quantification->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro collagen synthesis assay.

Conclusion

This compound and Palmitoyl Tripeptide-1 are both valuable tools in the fields of dermatology and drug development, but they serve distinct purposes. This compound, with its targeted anti-inflammatory action via the MC1 receptor, offers a promising approach for managing sensitive skin conditions and neurogenic inflammation. Its efficacy is supported by in vitro data demonstrating a significant reduction in key inflammatory mediators.

On the other hand, Palmitoyl Tripeptide-1's role as a signal peptide for ECM renewal is well-documented, with clinical studies confirming its ability to reduce wrinkles and improve skin thickness. Its mechanism of action through the TGF-β pathway provides a clear rationale for its use in anti-aging applications.

For researchers and drug development professionals, the choice between these two peptides will depend on the desired therapeutic or cosmetic outcome. For indications requiring the down-regulation of inflammation and soothing of irritated skin, this compound is the more appropriate candidate. For applications focused on dermal repair, collagen boosting, and the reduction of age-related skin changes, Palmitoyl Tripeptide-1 is the evidence-backed choice. Further research into the synergistic potential of these and other peptides may unlock even more sophisticated and effective treatments for a range of dermatological conditions.

References

A Comparative Guide to the Quantification of Palmitoyl Tripeptide-8 in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two prominent analytical methods for the quantification of Palmitoyl (B13399708) Tripeptide-8: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a comparative overview of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific analytical needs.

Introduction to Palmitoyl Tripeptide-8

This compound is a synthetic lipopeptide that plays a significant role in skincare formulations due to its anti-inflammatory and soothing properties. It is known to modulate inflammatory responses in the skin by interacting with the melanocortin 1 receptor (MC1-R), which can lead to a reduction in the release of inflammatory cytokines. Accurate quantification of this peptide in complex cosmetic matrices is crucial for quality control, formulation development, and efficacy studies.

Analytical Methodologies: A Head-to-Head Comparison

The two methods under review, HPLC-UV and LC-MS/MS, are both powerful techniques for the separation and quantification of chemical compounds. However, they differ significantly in their principles of detection, sensitivity, and selectivity, which in turn affects their performance characteristics.

Data Presentation: Performance Comparison

The following table summarizes the key validation parameters for the quantification of a representative palmitoyl peptide using HPLC-UV and LC-MS/MS. The data for the LC-MS/MS method is adapted from a study on a similar palmitoyl peptide, pal-KTTKS, in a cosmetic cream matrix[1][2]. The HPLC-UV data is representative of typical performance for peptide quantification in cosmetic formulations.

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL0.05 - 10 µg/mL[3]
Correlation Coefficient (r²) > 0.999> 0.999[3]
Limit of Detection (LOD) ~0.5 µg/mL~0.02 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL0.05 µg/mL[3]
Accuracy (% Recovery) 95 - 105%91.9%[4]
Precision (% RSD) < 5%< 5.7%[4]
Specificity ModerateHigh
Cost LowerHigher
Throughput HighModerate

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is a robust and widely accessible technique for the routine quantification of peptides.

Sample Preparation:

  • Weigh 1 gram of the cosmetic cream into a centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate the proteins and extract the peptide.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 10,000 rpm for 15 minutes to separate the precipitated matrix components.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex matrices. The following protocol is based on the method developed by Chirita et al. (2009) for a similar palmitoyl peptide[1][2].

Sample Preparation:

  • Accurately weigh approximately 100 mg of the cosmetic cream into a microcentrifuge tube.

  • Add 1 mL of methanol and vortex for 1 minute to disperse the cream.

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.

  • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Conditions:

  • LC System: Agilent 1100 series or equivalent

  • Column: Hypersil BDS C8 (50 mm × 2.1 mm, 3 µm)

  • Mobile Phase: Isocratic elution with 80% methanol and 20% water, both containing 1% acetic acid.

  • Flow Rate: 0.2 mL/min

  • Mass Spectrometer: Applied Biosystems MDS Sciex API 3000 triple quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the anti-inflammatory signaling pathway of this compound.

Palmitoyl_Tripeptide_8_Pathway UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte Induces alpha_MSH α-MSH Keratinocyte->alpha_MSH Releases MC1R MC1-R (Melanocortin 1 Receptor) alpha_MSH->MC1R Binds & Activates Inflammatory_Signal Inflammatory Signal MC1R->Inflammatory_Signal Transduces MC1R->Inflammatory_Signal Palmitoyl_Tripeptide_8 This compound Palmitoyl_Tripeptide_8->MC1R Competitively Binds & Inhibits α-MSH binding Cytokines Pro-inflammatory Cytokines (e.g., IL-8) Inflammatory_Signal->Cytokines Leads to release of Inflammation Inflammation (Redness, Swelling) Cytokines->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Peptide Quantification in Cosmetic Cream

The diagram below outlines the general experimental workflow for the quantification of this compound in a cosmetic cream sample.

Experimental_Workflow start Start: Cosmetic Cream Sample weighing 1. Weighing start->weighing extraction 2. Solvent Extraction (e.g., Methanol/Acetonitrile) weighing->extraction separation 3. Centrifugation/Filtration extraction->separation analysis 4. Instrumental Analysis separation->analysis hplc HPLC-UV analysis->hplc Method A lcms LC-MS/MS analysis->lcms Method B data 5. Data Acquisition & Processing hplc->data lcms->data quantification 6. Quantification (Calibration Curve) data->quantification end End: Report Concentration quantification->end

Caption: General workflow for peptide quantification in cosmetics.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective, robust, and high-throughput method suitable for routine quality control where the expected concentration of the peptide is relatively high and the complexity of the matrix is moderate.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for challenging applications such as the analysis of trace levels of the peptide, complex formulations, or in studies requiring high specificity to differentiate from structurally similar compounds. While the initial investment and operational costs are higher, the quality and reliability of the data for demanding research and development applications justify its use.

This guide provides the foundational information to assist researchers in making an informed decision on the most appropriate analytical methodology for their this compound quantification needs. Further method development and validation specific to the laboratory's equipment and cosmetic matrix are always recommended.

References

Soothing Irritated Skin: An In-Vivo Comparative Guide to Palmitoyl Tripeptide-8 and Other Leading Actives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo soothing efficacy of Palmitoyl Tripeptide-8 against other well-established cosmetic ingredients. This analysis is supported by experimental data and detailed methodologies to aid in the formulation of effective skincare products for sensitive and irritated skin.

This compound has emerged as a promising neuropeptide for mitigating skin irritation. Its mechanism centers on modulating the neurogenic inflammatory response, a key pathway in skin sensitivity. This guide delves into the in-vivo validation of its soothing effects and compares its performance with industry benchmarks such as Bisabolol and Glycyrrhetinic Acid. While direct head-to-head in-vivo studies are limited, this guide synthesizes available data to offer a comprehensive overview.

Comparative Efficacy of Soothing Ingredients

The following tables summarize the quantitative data from in-vivo studies on this compound and other common soothing ingredients. It is important to note that the experimental conditions, such as the irritant used and the concentration of the active, may vary between studies, making direct comparisons challenging.

Table 1: In-Vivo Soothing Effect on Chemically-Induced Skin Irritation

Active IngredientIrritant ModelKey Efficacy ParameterResultCitation
This compound 0.5% Sodium Dodecyl Sulfate (SDS)Reduction in skin temperature increase-78%[1]
This compound 0.5% Sodium Dodecyl Sulfate (SDS)Prevention of skin temperature increase-112% (to baseline)[1]
Bisabolol CapsaicinReduction in discomfort (itching & stinging)Statistically significant decrease 1 minute after application[2]
Glycyrrhetinic Acid Imiquimod (Psoriasis-like inflammation)Reduction in pro-inflammatory cytokines (TNF-α, IL-12, IL-17A, IL-23)Significant inhibition[3]

Table 2: In-Vivo Effect on Pro-Inflammatory Mediators

Active IngredientIn-Vivo ModelPro-Inflammatory MediatorResultCitation
This compound Skin explants treated with Substance PEdema formation-60%[1]
Bisabolol In-vitro (LPS-stimulated macrophages)Pro-inflammatory cytokines (IL-6, TNF-α)Significant reduction[4]
Glycyrrhetinic Acid P. acnes-induced mouse ear modelPro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Significant decrease[5]

Mechanism of Action: Signaling Pathways

The soothing effect of this compound is primarily attributed to its ability to interrupt the neurogenic inflammation cascade. The following diagram illustrates this proposed mechanism.

Palmitoyl_Tripeptide_8_Soothing_Pathway cluster_stimulus External Stimulus (e.g., Irritant) cluster_skin Skin Cells cluster_peptide Intervention cluster_response Inflammatory Response Irritant Irritant Keratinocytes Keratinocytes Irritant->Keratinocytes Activates Nerve_Endings Nerve_Endings Irritant->Nerve_Endings Activates Cytokines Pro-inflammatory Cytokines (IL-8, etc.) Keratinocytes->Cytokines Release of Substance_P Substance P Release Nerve_Endings->Substance_P Mast_Cells Mast_Cells Mast_Cells->Cytokines Release of PT8 Palmitoyl Tripeptide-8 PT8->Substance_P Inhibits PT8->Cytokines Reduces Substance_P->Mast_Cells Activates Vasodilation Vasodilation & Edema (Redness) Cytokines->Vasodilation

Mechanism of this compound in reducing neurogenic inflammation.

Experimental Protocols

A clear understanding of the methodologies employed in in-vivo studies is crucial for interpreting the results. Below are detailed protocols for key experiments.

In-Vivo Soothing Effect Assessment on SDS-Induced Irritation

This protocol outlines the methodology used to evaluate the soothing and preventive effects of this compound on skin irritation induced by Sodium Dodecyl Sulfate (SDS).

1. Subject Recruitment:

  • A panel of healthy volunteers with no pre-existing skin conditions on the test area (e.g., inner forearm).

  • Informed consent is obtained from all participants.

2. Test Areas Demarcation:

  • Multiple test sites (e.g., 2x2 cm squares) are marked on the inner forearm of each subject.

3. Irritation Induction:

  • A 0.5% aqueous solution of Sodium Dodecyl Sulfate (SDS) is applied to the designated test sites under an occlusive patch for a specified duration (e.g., 24 hours) to induce irritation.[1]

4. Product Application:

  • Soothing Protocol: Following the removal of the SDS patch and a washout period, a formulation containing this compound is applied to the irritated area. A placebo or untreated site serves as a control.[1]

  • Preventive Protocol: A formulation containing this compound is applied to a test site before the application of the SDS patch.[1]

5. Efficacy Measurement:

  • Thermography: Skin temperature is measured using a thermal imaging camera at baseline, after irritation induction, and at various time points after product application. An increase in skin temperature indicates an inflammatory response.[1]

  • Visual Assessment: Erythema (redness) is visually scored by a trained evaluator at the same time points.

  • Instrumental Colorimetry: A chromameter can be used to quantify changes in skin color (a* value for redness).

6. Data Analysis:

  • The percentage reduction in skin temperature increase or redness is calculated for the active-treated sites compared to the control sites.

  • Statistical analysis is performed to determine the significance of the observed effects.

In_Vivo_SDS_Irritation_Workflow cluster_setup Setup cluster_procedure Procedure cluster_assessment Assessment Subject_Recruitment Subject Recruitment Area_Demarcation Test Area Demarcation Subject_Recruitment->Area_Demarcation Baseline_Measurement Baseline Measurement (Thermography, Visual) Area_Demarcation->Baseline_Measurement Irritation_Induction Irritation Induction (0.5% SDS Patch) Baseline_Measurement->Irritation_Induction Product_Application Product Application (this compound or Placebo) Irritation_Induction->Product_Application Post_Application_Measurement Post-Application Measurement (Thermography, Visual) Product_Application->Post_Application_Measurement Data_Analysis Data Analysis (% Reduction in Irritation) Post_Application_Measurement->Data_Analysis

Experimental workflow for in-vivo SDS-induced irritation testing.

Conclusion

References

A Comparative Analysis of Palmitoyl Tripeptide-8 and the MC1R Agonist BMS-470539

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Palmitoyl Tripeptide-8, a cosmetic peptide with anti-inflammatory properties, and BMS-470539, a known selective agonist of the Melanocortin 1 Receptor (MC1R). This document aims to deliver an objective comparison of their mechanisms of action, performance in relevant biological assays, and the experimental protocols used for their evaluation.

Introduction

The Melanocortin 1 Receptor (MC1R) is a key regulator of skin pigmentation and inflammation. Its activation by agonists like the endogenous peptide α-melanocyte-stimulating hormone (α-MSH) can stimulate melanin (B1238610) production and exert anti-inflammatory effects. This compound is a synthetic neuropeptide designed to modulate skin inflammation, reportedly through interaction with MC1R. BMS-470539 is a well-characterized, potent, and selective small-molecule agonist of MC1R, serving as a valuable tool for studying MC1R signaling and its therapeutic potential.[1][2][3] This guide will delve into a comparative analysis of these two compounds, presenting available data to aid researchers in their understanding and potential applications.

Data Presentation

The following tables summarize the available quantitative and qualitative data for this compound and BMS-470539.

Table 1: Comparison of MC1R Binding Affinity and Potency

ParameterThis compoundBMS-470539α-Melanocyte-Stimulating Hormone (α-MSH) (Reference)
Binding Affinity (Ki) Described as "excellent binding affinity" for MC1R, but specific quantitative data (Ki or Kd) is not readily available in the public domain.Not explicitly found, but its high potency and selectivity suggest a high binding affinity.~0.12 nM for human MC1R.
EC50 (cAMP Assay) No specific EC50 value for cAMP stimulation has been published. It is suggested to act as a competitive inhibitor of α-MSH binding.[4]11.6 nM (murine MC1R), 16.8 nM (human MC1R).[5]In the picomolar range (e.g., ~2 pM) for human melanocytes.
IC50 Not available.120 nM.[3]Not applicable (agonist).

Table 2: Comparison of In Vitro Anti-Inflammatory Activity

AssayThis compoundBMS-470539
IL-8 Inhibition - Dose-dependently inhibits IL-8 production in UVB-irradiated keratinocytes, with a -32% inhibition at 10⁻⁷ M.[6] - Inhibits IL-1 stimulated IL-8 production in fibroblasts more potently than α-MSH, with a -64% inhibition at 10⁻⁷ M.[6]Dose-dependently inhibits TNF-α-induced activation of a NF-κB transcriptional reporter in human melanoma cells.[5]
TNF-α Inhibition Reduces the release of TNF-α.[4]Dose-dependently inhibits LPS-induced TNF-α production in mice with an ED50 of approximately 10 µmol/kg.[5]
Other Anti-Inflammatory Effects Prevents and soothes skin irritation, reduces vasodilation, and edema.Inhibits leukocyte infiltration in a mouse model of lung inflammation.[5]

Signaling Pathways

The signaling pathways for both this compound and BMS-470539 converge on the Melanocortin 1 Receptor (MC1R), a Gs protein-coupled receptor.

Signaling_Pathways cluster_agonist MC1R Agonist Pathway (BMS-470539) cluster_antagonist This compound Pathway BMS-470539 BMS-470539 MC1R_Agonist MC1R BMS-470539->MC1R_Agonist Activates G_Protein_Agonist Gs Protein MC1R_Agonist->G_Protein_Agonist AC_Agonist Adenylate Cyclase G_Protein_Agonist->AC_Agonist Activates cAMP_Agonist ↑ cAMP AC_Agonist->cAMP_Agonist PKA_Agonist PKA cAMP_Agonist->PKA_Agonist Activates CREB_Agonist CREB PKA_Agonist->CREB_Agonist Phosphorylates Anti_Inflammatory_Genes Anti-inflammatory Gene Expression CREB_Agonist->Anti_Inflammatory_Genes Palmitoyl_Tripeptide_8 Palmitoyl_Tripeptide_8 MC1R_Antagonist MC1R Palmitoyl_Tripeptide_8->MC1R_Antagonist Competitively Inhibits a_MSH α-MSH a_MSH->MC1R_Antagonist Activates Pro_Inflammatory_Signaling Pro-inflammatory Signaling (e.g., NF-κB) MC1R_Antagonist->Pro_Inflammatory_Signaling Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, IL-1) Inflammatory_Stimuli->Pro_Inflammatory_Signaling Cytokine_Release ↓ Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) Pro_Inflammatory_Signaling->Cytokine_Release

Caption: Signaling pathways of BMS-470539 and this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and cell lines.

MC1R Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) to MC1R by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cells expressing MC1R (e.g., HEK293-MC1R or melanoma cell lines)

  • Radiolabeled MC1R agonist (e.g., [¹²⁵I]-NDP-α-MSH)

  • Unlabeled competitor (this compound or BMS-470539)

  • Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold PBS)

  • Scintillation counter and vials

Procedure:

  • Prepare cell membranes from MC1R-expressing cells.

  • In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.

  • Add increasing concentrations of the unlabeled competitor to the wells.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The data is then analyzed to calculate the IC50 value of the competitor, from which the Ki can be determined using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP) in cells expressing MC1R.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MC1R

  • Assay medium (e.g., DMEM with 0.1% BSA and 0.5 mM IBMX)

  • Test compounds (this compound, BMS-470539)

  • Forskolin (for antagonist assays)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Seed the MC1R-expressing cells in a 96- or 384-well plate and culture overnight.

  • For agonist testing, replace the culture medium with assay medium containing increasing concentrations of the test compound (e.g., BMS-470539).

  • For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound (e.g., this compound) before adding a fixed concentration of a known agonist (e.g., α-MSH) or forskolin.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Cytokine (IL-8) Release Assay in Human Keratinocytes

Objective: To quantify the effect of a compound on the release of the pro-inflammatory cytokine Interleukin-8 (IL-8) from human keratinocytes.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Keratinocyte growth medium (KGM)

  • Inflammatory stimulus (e.g., UVB irradiation or IL-1α)

  • Test compound (this compound)

  • Human IL-8 ELISA kit

Procedure:

  • Culture NHEK in 24-well plates until they reach 70-80% confluency.

  • Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Expose the cells to an inflammatory stimulus (e.g., a specific dose of UVB radiation or a known concentration of IL-1α).

  • Incubate the cells for a further period (e.g., 12-24 hours) to allow for cytokine production and release.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's protocol.

  • Analyze the data to determine the percentage inhibition of IL-8 release at different concentrations of the test compound.

Experimental_Workflow cluster_binding MC1R Binding Assay cluster_cAMP cAMP Accumulation Assay cluster_cytokine Cytokine Release Assay Binding_Start Prepare MC1R Membranes & Reagents Incubate_Binding Incubate with Radioligand & Competitor Binding_Start->Incubate_Binding Filter_Wash Filter & Wash Incubate_Binding->Filter_Wash Measure_Radioactivity Measure Radioactivity Filter_Wash->Measure_Radioactivity Calculate_Ki Calculate Ki Measure_Radioactivity->Calculate_Ki cAMP_Start Seed MC1R-expressing Cells Treat_Cells_cAMP Treat with Test Compound +/- Agonist cAMP_Start->Treat_Cells_cAMP Incubate_cAMP Incubate Treat_Cells_cAMP->Incubate_cAMP Lyse_Measure_cAMP Lyse Cells & Measure cAMP Incubate_cAMP->Lyse_Measure_cAMP Calculate_EC50_IC50 Calculate EC50/IC50 Lyse_Measure_cAMP->Calculate_EC50_IC50 Cytokine_Start Culture Keratinocytes Treat_Cells_Cytokine Pre-treat with Test Compound Cytokine_Start->Treat_Cells_Cytokine Stimulate_Cells Apply Inflammatory Stimulus Treat_Cells_Cytokine->Stimulate_Cells Incubate_Cytokine Incubate Stimulate_Cells->Incubate_Cytokine Collect_Supernatant Collect Supernatant Incubate_Cytokine->Collect_Supernatant Measure_IL8 Measure IL-8 (ELISA) Collect_Supernatant->Measure_IL8

Caption: General experimental workflows for key assays.

Conclusion

This comparative guide highlights the distinct yet related roles of this compound and BMS-470539 in modulating MC1R activity. BMS-470539 is a potent and selective MC1R agonist with well-defined quantitative data on its receptor interaction and downstream effects, making it a valuable research tool for studying the therapeutic benefits of MC1R activation. This compound, on the other hand, is presented as a competitive inhibitor of α-MSH binding to MC1R, leading to a reduction in inflammatory responses. While quantitative data on its direct binding affinity and functional potency (EC50/IC50) are not as readily available, existing studies demonstrate its efficacy in inhibiting pro-inflammatory cytokine release in relevant skin cell models.

For researchers in drug development, BMS-470539 represents a benchmark for MC1R agonism and its anti-inflammatory consequences. This compound offers a different approach, potentially by dampening excessive inflammatory signaling mediated by MC1R activation, which could be beneficial in conditions of skin sensitivity and irritation. Further quantitative studies on this compound would be invaluable for a more direct and comprehensive comparison with well-characterized MC1R modulators like BMS-470539.

References

A Head-to-Head Comparison: Synthetic Versus Biotechnological Palmitoyl Tripeptide-8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and biotechnological manufacturing routes for active pharmaceutical ingredients and cosmetic peptides is a critical decision. This guide provides an objective, data-driven comparison of synthetically and biotechnologically produced Palmitoyl (B13399708) Tripeptide-8, a neuro-soothing peptide renowned for its anti-inflammatory properties.

Palmitoyl Tripeptide-8 is a lipopeptide composed of a palmitic acid molecule linked to the tripeptide sequence Arginine-Histidine-Phenylalanine. It is designed to mimic the action of α-melanocyte-stimulating hormone (α-MSH) and is primarily used in skincare formulations to alleviate sensitivity, reduce irritation, and calm redness by modulating the skin's inflammatory response.[1] This guide will delve into the nuances of its two primary production methods: chemical synthesis and biotechnology.

Manufacturing Processes: A Tale of Two Methodologies

The production of this compound is dominated by two distinct approaches: solid-phase peptide synthesis (SPPS) and biotechnological fermentation. Each method presents a unique set of advantages and disadvantages in terms of purity, cost, scalability, and environmental impact.

Synthetic Production via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a well-established chemical method for producing peptides.[2] The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The palmitoyl group is typically added at the final stage.

Biotechnological Production via Fermentation

Biotechnological production of peptides like this compound involves genetically engineering microorganisms (such as bacteria or yeast) to produce the desired tripeptide sequence.[1][3] The palmitoyl group can be attached either in vivo by the microorganism or in a subsequent enzymatic or chemical step. This method is considered a more sustainable and "green" alternative to chemical synthesis.[4]

Quantitative Comparison of Production Methods

While direct, publicly available, head-to-head quantitative data for this compound is limited, the following table summarizes the general comparative aspects of SPPS and biotechnological fermentation for cosmetic peptide production.

FeatureSynthetic this compound (SPPS)Biotechnological this compound (Fermentation)
Purity High purity achievable (>98%), but potential for process-related impurities such as truncated or modified peptide sequences.[5]High purity is also achievable, though the primary concern is the removal of host cell proteins and other biological contaminants.[6]
Impurity Profile Well-defined, with potential for deletion sequences, insertion sequences, and residual chemical reagents.[7]More complex, with potential for host cell proteins, endotoxins, and other metabolites from the fermentation process.[6]
Cost-Effectiveness Generally more expensive for large-scale production due to the high cost of raw materials and solvents.[4]More cost-effective for large-scale production due to the use of inexpensive culture media.[8]
Scalability Readily scalable, with well-established protocols for increasing batch sizes.Highly scalable, with the potential for large-volume production in bioreactors.
Production Time Relatively faster for smaller batches and shorter peptides.[3]Longer initial development time for strain engineering and process optimization.
Environmental Impact Higher environmental footprint due to the use of organic solvents and chemical reagents.[4]Lower environmental impact and considered a more sustainable "green chemistry" approach.[4]
Structural Modifications Allows for the easy incorporation of non-natural amino acids and other modifications.More challenging to incorporate non-natural modifications directly into the fermentation process.

Experimental Protocols for Efficacy Evaluation

To assess the performance of this compound, regardless of its production origin, standardized in vitro and ex vivo models are employed to quantify its anti-inflammatory and soothing effects.

In Vitro Anti-Inflammatory Assay in Human Keratinocytes

Objective: To determine the ability of this compound to inhibit the production of pro-inflammatory cytokines in human keratinocytes stimulated with an inflammatory agent.

Methodology:

  • Cell Culture: Human epidermal keratinocytes are cultured in appropriate media until they reach 80-90% confluency.

  • Stimulation: The cells are pre-treated with varying concentrations of synthetic or biotechnological this compound for 24 hours. Following pre-treatment, an inflammatory response is induced using a stimulant such as Lipopolysaccharide (LPS) or UV radiation.

  • Cytokine Measurement: After a 24-hour incubation period with the stimulant, the cell culture supernatant is collected. The concentrations of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]

  • Data Analysis: The percentage of cytokine inhibition by this compound is calculated relative to the stimulated control group (cells treated with the stimulant but not the peptide).

Ex Vivo Assay on Human Skin Explants

Objective: To evaluate the efficacy of this compound in reducing vasodilation and tissue edema in a human skin model of neurogenic inflammation.

Methodology:

  • Skin Explant Preparation: Full-thickness human skin explants are obtained from cosmetic surgeries and maintained in a culture medium that preserves their viability and structural integrity.[11]

  • Induction of Inflammation: Neurogenic inflammation is induced by treating the skin explants with Substance P, a neuropeptide that causes vasodilation and plasma extravasation.

  • Treatment: The skin explants are topically treated with a formulation containing either synthetic or biotechnological this compound.

  • Histological Analysis: After the treatment period, the skin explants are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). Histological analysis is performed to measure changes in the diameter of blood vessels (vasodilation) and the extent of dermal edema (swelling).

  • Data Analysis: The reduction in vasodilation and edema in the this compound-treated explants is compared to the control group (treated with Substance P only).

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

Palmitoyl_Tripeptide_8_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., UV, Irritants) cluster_cell Skin Cell (Keratinocyte) cluster_response Inflammatory Response Stimulus UV Radiation / Irritants alpha_MSH α-MSH Stimulus->alpha_MSH induces MC1R MC1R Receptor NF_kB NF-κB Pathway MC1R->NF_kB activates alpha_MSH->MC1R binds & activates PT8 This compound PT8->MC1R competitively inhibits binding of α-MSH PT8->NF_kB inhibits activation Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NF_kB->Cytokines promotes release of Inflammation Redness, Swelling, Irritation Cytokines->Inflammation

Caption: Signaling pathway of this compound in modulating the inflammatory response.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Human Keratinocytes B Pre-treat with This compound A->B C Induce Inflammation (e.g., LPS/UV) B->C D Incubate for 24h C->D E Collect Supernatant D->E F Measure Cytokines (IL-6, IL-8, TNF-α) via ELISA E->F G Calculate % Inhibition F->G

Caption: Experimental workflow for the in vitro anti-inflammatory assay of this compound.

Conclusion

The choice between synthetic and biotechnological this compound depends on the specific priorities of the user. For applications where the use of non-natural amino acids or rapid, small-scale production is paramount, chemical synthesis may be the preferred route. Conversely, for large-scale, cost-effective, and sustainable production, biotechnology offers a compelling advantage.

While both methods can yield a high-purity product, it is crucial for researchers and developers to be aware of the distinct impurity profiles associated with each. Regardless of the manufacturing process, the efficacy of this compound in mitigating skin inflammation can be robustly evaluated using the standardized in vitro and ex vivo protocols detailed in this guide. As the demand for effective and safe cosmetic ingredients grows, a thorough understanding of these production and evaluation methodologies is essential for innovation in dermatological science.

References

Safety Operating Guide

Proper Disposal of Palmitoyl Tripeptide-8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and compliance is paramount when handling and disposing of chemical compounds. This guide provides detailed procedures for the proper disposal of Palmitoyl Tripeptide-8, a synthetic peptide commonly used in cosmetic and research applications. Following these steps will help safeguard personnel and the environment.

This compound is not generally classified as a hazardous substance; however, proper disposal according to local, state, and federal regulations is essential.[1][2] Adherence to good industrial hygiene and safety practices is also necessary.[3][4]

Step-by-Step Disposal Protocol

  • Collection and Storage of Waste:

    • Collect waste this compound and any contaminated materials in a suitable, closed container.[3][4][5]

    • The container should be clearly labeled to identify its contents.

    • Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs.[3][4]

  • Handling Spills:

    • In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves and safety goggles.[3][4]

    • Avoid the formation of dust or aerosols.[3][4]

    • For liquid spills, use an inert absorbent material to soak up the substance.[1][6]

    • For solid spills, sweep or shovel the material into a suitable container for disposal, avoiding the creation of dust.[6][7]

    • Promptly dispose of the collected material in accordance with regulations.[3][4]

    • Prevent the spilled material from entering drains, sewers, or water courses.[2][3][4][6]

  • Final Disposal:

    • Dispose of the waste container and its contents through a licensed disposal company.[5]

    • Consult with appropriate regulatory agencies to ensure compliance with all applicable federal, state, and local regulations.[5][6]

    • Uncleaned containers should be treated as hazardous waste and handled in the same manner as the contents.[2]

Personal Protective Equipment (PPE) Recommendations

PPE CategoryRecommendation
Eye Protection Wear tightly fitting safety goggles with side-shields.
Hand Protection Wear chemical-impermeable gloves.
Body Protection Wear suitable protective clothing.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill collect_waste Collect waste in a suitable, closed container is_spill->collect_waste No spill_cleanup Clean up spill using appropriate absorbent material and PPE is_spill->spill_cleanup Yes label_container Label container clearly collect_waste->label_container spill_cleanup->collect_waste store_waste Store in a cool, dry, well-ventilated area label_container->store_waste check_regulations Verify compliance with local, state, and federal regulations store_waste->check_regulations contact_disposal Contact licensed disposal company dispose Arrange for final disposal contact_disposal->dispose check_regulations->contact_disposal Compliant end End: Proper Disposal Complete dispose->end

Disposal workflow for this compound.

References

Personal protective equipment for handling Palmitoyl Tripeptide-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling of Palmitoyl (B13399708) Tripeptide-8, a synthetic peptide comprised of palmitic acid and Tripeptide-8. While generally classified as a non-hazardous substance, adherence to proper laboratory protocols is essential to ensure personnel safety and maintain the integrity of the compound. This document outlines personal protective equipment (PPE) requirements, step-by-step operational procedures for handling and disposal, and critical storage information.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling Palmitoyl Tripeptide-8. The following table summarizes the recommended PPE for handling this compound, particularly in its lyophilized powder form.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and potential splashes. Should conform to ANSI Z87.1 standards.
Face ShieldRecommended in conjunction with safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the powder.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for enhanced protection. Gloves should be promptly removed and replaced if they become contaminated.
Body Protection Laboratory CoatA standard lab coat is mandatory to protect skin and clothing from potential contamination.
Respiratory Protection Dust Mask or RespiratorRecommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles. Work should be conducted in a well-ventilated area or under a fume hood.
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where chemical compounds are handled.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.

Receiving and Storage

Upon receipt, the lyophilized this compound should be stored in a cool, dry, and dark environment. For long-term storage, a temperature of -20°C or colder is recommended. The container should be tightly sealed to prevent moisture absorption, as peptides can be hygroscopic.

Experimental Protocols

Protocol for Weighing Lyophilized this compound Powder:

  • Preparation: Ensure the weighing area, typically an analytical balance, is clean and free of drafts.

  • Equilibration: Allow the sealed container of the lyophilized peptide to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the powder.

  • PPE: Don the appropriate PPE as outlined in the table above, including a dust mask or respirator.

  • Weighing: Tare a clean, dry weighing vessel (e.g., a microcentrifuge tube or weighing paper) on the analytical balance. Carefully transfer the desired amount of the peptide powder to the vessel using a clean spatula. Work swiftly to minimize exposure to atmospheric moisture.

  • Recording: Accurately record the weight of the peptide.

  • Sealing: Tightly reseal the main container of the peptide and return it to the appropriate storage conditions.

Protocol for Dissolving (Reconstituting) this compound:

  • Solvent Selection: The choice of solvent depends on the experimental requirements. For many applications, sterile, distilled water or a buffered solution is suitable. For hydrophobic peptides, an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) followed by dilution with an aqueous buffer may be necessary.

  • Preparation: In a designated clean area, such as a laminar flow hood, have the weighed peptide, the chosen solvent, and sterile mixing vials and pipettes ready.

  • Solvent Addition: Carefully add the calculated volume of the solvent to the vial containing the lyophilized peptide.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause the peptide to aggregate or degrade. If necessary, sonication in a water bath can aid dissolution, but excessive heat should be avoided.

  • Storage of Solution: For short-term storage, reconstituted peptide solutions should be kept at 2-8°C. For long-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Stability of Palmitoyl Peptides

The stability of palmitoyl peptides can be influenced by the pH and temperature of the solution. The following table summarizes the stability of palmitoyl peptides under different conditions based on a study investigating their depalmitoylation.

BufferTemperatureIncubation TimeStability
50 mM Tris, pH 7.437°COvernightStable
50 mM Acetic Acid, pH 4.037°COvernightStable
100 mM Ammonium Bicarbonate, pH 8.037°C6 hoursSignificant depalmitoylation observed

Data adapted from a study on the stability of palmitoyl peptides.

Disposal Plan

As this compound is considered non-hazardous, disposal should follow standard laboratory procedures for non-hazardous chemical waste. Always adhere to your institution's environmental health and safety (EHS) guidelines.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect all materials that have come into contact with this compound, including used pipette tips, gloves, weighing paper, and empty vials, in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: Unused or expired peptide solutions should be collected in a separate, sealed, and clearly labeled waste container. Do not pour peptide solutions down the drain unless specifically permitted by your institution's EHS department.

  • Container Management: Ensure all waste containers are properly sealed and stored in a designated waste accumulation area.

  • Disposal Request: Follow your institution's protocol for requesting the pickup and disposal of chemical waste by the EHS department or a certified waste management contractor.

Visualized Workflow

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

Palmitoyl_Tripeptide_8_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving & Initial Storage (-20°C or colder) RiskAssessment Conduct Risk Assessment Receiving->RiskAssessment PPE Don Appropriate PPE RiskAssessment->PPE Weighing Weighing Lyophilized Powder PPE->Weighing Reconstitution Reconstitution in Solvent Weighing->Reconstitution Experiment Experimental Use Reconstitution->Experiment WasteSegregation Segregate Solid & Liquid Waste Experiment->WasteSegregation WasteStorage Store in Labeled Containers WasteSegregation->WasteStorage DisposalRequest Request EHS Waste Pickup WasteStorage->DisposalRequest

Caption: Workflow for Handling this compound.

This comprehensive guide is intended to provide essential information to laboratory professionals. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before commencing any work.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoyl Tripeptide-8
Reactant of Route 2
Reactant of Route 2
Palmitoyl Tripeptide-8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.